molecular formula C10H13NO B1426119 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol CAS No. 933710-17-9

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Cat. No.: B1426119
CAS No.: 933710-17-9
M. Wt: 163.22 g/mol
InChI Key: FDTCSQHVULAFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTCSQHVULAFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol Scaffolds

Foreword: Unlocking a Privileged Scaffold in Modern Drug Discovery

The 2,3,4,5-tetrahydro-1H-2-benzazepine framework, and specifically its 5-hydroxy substituted variant, represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility, combined with multiple points for synthetic diversification, has allowed for the development of potent and selective modulators for a remarkable range of biological targets. This guide moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of this scaffold's potential. We will explore the causal relationships behind synthetic strategies, dissect the pharmacological data to understand structure-activity relationships, and provide actionable, field-tested protocols for researchers aiming to innovate within this chemical space. Our focus is on not just the "what," but the "why" and the "how," empowering drug development professionals to leverage this versatile core for next-generation therapeutics.

Section 1: The Benzazepine Core - A Structural and Synthetic Overview

The 2,3,4,5-tetrahydro-1H-2-benzazepine is a seven-membered heterocyclic ring fused to a benzene ring. The inclusion of a hydroxyl group at the 5-position introduces a critical hydrogen bonding donor/acceptor site, significantly influencing pharmacokinetic properties and target engagement.

Strategic Approaches to Synthesis

The construction of the benzazepine nucleus is a non-trivial synthetic challenge, with ring strain and entropy working against cyclization. Consequently, several robust methods have been developed, each with distinct advantages.

  • Ring-Closing Metathesis (RCM): A powerful strategy that has gained favor for its functional group tolerance. The general approach involves synthesizing a diallylated acetanilide precursor, which then undergoes RCM using a Grubbs-type catalyst to form the seven-membered ring. This method was instrumental in preparing 2,3-dihydro-[1H]-2-benzazepines, which can be subsequently hydroxylated and oxidized to yield the desired 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones.[1]

  • Intramolecular Heck Arylation: This palladium-catalyzed cross-coupling reaction provides an efficient route to the benzazepine core. It is particularly useful for creating specific substitution patterns on the aromatic ring.

  • Reductive Amination/Cyclization: A classical yet effective method. This pathway often involves the cyclization of a precursor containing both an amine and a carbonyl or aldehyde group, which can be formed from a dialkylated 1,3-dithiane. This approach was used to generate the parent 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one scaffold.[1]

The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for stereochemical control. For instance, RCM offers excellent control over the initial dihydrobenzazepine structure, which can then be elaborated upon.

General Synthetic Workflow Example

The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzazepine, highlighting key decision points for diversification.

G Start Aromatic Starting Material (e.g., 2-bromobenzaldehyde) Precursor Functionalized Precursor (e.g., Dienyl Sulfonamide) Start->Precursor Multi-step functionalization Cyclization Ring-Closing Metathesis (Grubbs Catalyst) Precursor->Cyclization Dihydro 2,3-Dihydro-[1H]-2-benzazepine Cyclization->Dihydro Hydroxylation Hydroxylation & Oxidation (e.g., OsO4, NMO) Dihydro->Hydroxylation Core 5-Hydroxy-tetrahydro- benzazepin-4-one Core Hydroxylation->Core Deprotection N-Deprotection Core->Deprotection Alkylation N-Alkylation (Reductive Amination) Deprotection->Alkylation Final Final Diversified Compound Alkylation->Final G cluster_0 Normal Cell cluster_1 Cancer Cell (BRCA Deficient) SSB Single-Strand Break (SSB) PARP1 PARP-1 Enzyme SSB->PARP1 detects BER Base Excision Repair (BER) PARP1->BER recruits BER->SSB repairs SSB2 Single-Strand Break PARP1_Inhib PARP-1 (Inhibited) SSB2->PARP1_Inhib DSB Double-Strand Break (DSB) (at replication fork) HRR Homologous Recombination Repair (HRR) DSB->HRR normally repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired HRR->Apoptosis (BRCA deficiency prevents repair) Benzazepine Benzazepine-ol (PARP Inhibitor) Benzazepine->PARP1_Inhib blocks PARP1_Inhib->DSB leads to

Caption: PARP-1 inhibition leading to synthetic lethality in cancer cells.

Summary of Biological Activities

The diverse activities of this scaffold are summarized below.

Target ClassSpecific TargetTherapeutic AreaRepresentative Compound/SeriesReference
Dopamine Receptors D1 AntagonistCNS Disorders (e.g., Schizophrenia)SCH 23390[2]
Serotonin Receptors 5-HT2A AgonistCNS DisordersBenzazepine Derivatives[3]
NMDA Receptors GluN2B Imaging AgentNeurological Disorders[18F]PF-NB1[4]
Muscarinic Receptors M3 AntagonistOveractive Bladder, COPD5-hydroxy-tetrahydro-benzazepin-4-ones[1]
DNA Repair Enzymes PARP-1 InhibitorOncologyCompound 11b[5]

Section 3: Validated Experimental Protocols

To facilitate research in this area, we provide detailed protocols for key assays used to characterize these compounds. These protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol: Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT2A)

This protocol determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-ketanserin (Specific Activity: ~50 Ci/mmol).

  • Non-specific binding control: 1 µM Methysergide.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well assay plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Preparation: Thaw cell membranes on ice. Dilute in assay buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well).

  • Assay Plate Setup:

    • Total Binding Wells: Add 50 µL assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of 1 µM Methysergide.

    • Test Compound Wells: Add 50 µL of test compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

  • Radioligand Addition: Add 50 µL of [3H]-ketanserin (at a final concentration of ~1 nM) to all wells.

  • Membrane Addition: Add 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: Flow Cytometry Assay for Apoptosis Induction

This protocol quantifies apoptosis in cancer cells (e.g., A549) treated with a test compound using Annexin V and Propidium Iodide (PI) staining.

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

Interpretation:

  • Annexin V-/PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+/PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+/PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V-/PI+ (Upper Left Quadrant): Necrotic cells.

An effective pro-apoptotic compound will show a dose-dependent increase in the population of cells in the lower-right and upper-right quadrants. [5]

Section 4: Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value as a versatile and potent core for drug discovery. Its successful application in developing selective ligands for CNS receptors, muscarinic antagonists, and first-in-class PARP-1 inhibitors underscores its therapeutic potential across disparate fields like neuropharmacology, pulmonology, and oncology.

The future of this scaffold lies in further exploration and refinement. Key opportunities include:

  • Stereoselective Synthesis: Developing robust asymmetric syntheses to access single enantiomers, which often possess improved potency and reduced off-target effects.

  • Scaffold Hopping and Bioisosteric Replacement: Systematically modifying the core and its substituents to explore new chemical space and target profiles.

  • Targeting New Disease Areas: Leveraging the scaffold's proven ability to interact with diverse protein families to explore its potential against inflammatory, metabolic, or infectious diseases.

For researchers and drug development professionals, the this compound scaffold is not merely a starting point but a validated foundation upon which the next generation of innovative medicines can be built.

References

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals.
  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.
  • Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry.
  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors.
  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed.
  • (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390).
  • Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[4]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed.

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds.
  • synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed.
  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
  • Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. MDPI.

Sources

Literature review of 2-benzazepin-5-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-benzazepine scaffold represents a privileged but underutilized chemical space compared to its ubiquitously explored isomers, the 1,4-benzodiazepines and 1-benzazepines. Within this class, 2-benzazepin-5-ol (and its oxidized congener, 2-benzazepin-5-one) serves as a critical pharmacophore and synthetic handle. The 5-position, being benzylic and stereogenic in reduced forms, offers a unique vector for optimizing binding affinity in G-protein coupled receptors (GPCRs), specifically Muscarinic M3 receptors, and serves as a rigidifying element in peptidomimetics.

This guide analyzes the synthetic accessibility, structural activity relationships (SAR), and therapeutic applications of 2-benzazepin-5-ol derivatives, moving beyond basic descriptions to causal experimental logic.

Structural Analysis & Chemical Space

Scaffold Architecture & Numbering

The 2-benzazepine core consists of a benzene ring fused to a seven-membered azepine ring containing a nitrogen atom at position 2. Correct numbering is vital for SAR discussion:

  • Position 1: Methylene bridge (benzylic).

  • Position 2: Nitrogen atom (secondary or tertiary amine).

  • Position 3, 4: Ethylene bridge.

  • Position 5: Benzylic carbon (distal to N). This is the focal point of this review.

The 5-hydroxyl group introduces a chiral center at a benzylic position, significantly influencing the puckering of the seven-membered ring. Unlike the planar aromatic fusion, the C3-C4-C5 segment adopts a twist-boat or chair-like conformation, allowing the 5-OH to direct substituents into specific hydrophobic pockets of target proteins.

Physicochemical Properties
  • Lipophilicity: The core is moderately lipophilic (cLogP ~2.0–2.5 for simple derivatives), but the 5-OH group lowers this, improving solubility and metabolic stability compared to the bare scaffold.

  • Conformational Rigidity: The 2-benzazepine ring is less flexible than an open-chain phenethylamine but more flexible than a tricyclic dibenzazepine. This "Goldilocks" rigidity makes it ideal for mimicking

    
    -turn motifs in peptides.
    

Synthetic Methodologies

Accessing the 2-benzazepin-5-ol core requires overcoming the entropic penalty of forming a seven-membered ring. Three primary strategies have emerged as field-standards.

Method A: Ring-Closing Metathesis (RCM)
  • Mechanism: Uses a Grubbs catalyst to close the diene precursor.

  • Protocol Logic: This is the most versatile route for introducing the 5-hydroxyl group. The precursor is typically a sulfonamide-tethered diene. Post-cyclization, the resulting alkene (at C4-C5) is subjected to hydroboration-oxidation or dihydroxylation to yield the 5-ol.

  • Critical Step: The choice of protecting group on Nitrogen (Position 2) is crucial. Sulfonamides (Ts, Ns) facilitate RCM by enforcing a cis-oid rotamer conformation that brings the alkenes closer.

Method B: Intramolecular Friedel-Crafts Cyclization
  • Mechanism: Acid-mediated cyclization of an N-substituted amino acid derivative or cinnamylamide.

  • Protocol Logic: This method often yields the 1-one or 3-one initially, or the fully unsaturated system. Accessing the 5-ol requires subsequent functionalization (e.g., benzylic oxidation). It is preferred for generating large libraries of N-alkyl derivatives for wound healing screens.

Method C: From 1,3-Dithianes (The "Umpolung" Route)
  • Mechanism: Lithiated 1,3-dithiane attacks a benzyl chloride electrophile, followed by ring closure.

  • Relevance: Specifically used to synthesize 5-hydroxy-2,3,4,5-tetrahydro-2-benzazepin-4-ones .[1][2] The dithiane serves as a masked carbonyl (C4), allowing controlled introduction of the C5-hydroxyl via subsequent reduction or hydrolysis steps.

Visualization: Synthetic Workflows

SynthesisPathways Start_RCM Diene Precursor (N-Sulfonylated) Step_RCM Ring-Closing Metathesis (Grubbs II) Start_RCM->Step_RCM DCM, Reflux Inter_Alkene 2,3-Dihydro-2-benzazepine Step_RCM->Inter_Alkene Step_Ox Hydroboration / Oxidation Inter_Alkene->Step_Ox 1. BH3 2. H2O2, NaOH Product_5OH 2-Benzazepin-5-ol Step_Ox->Product_5OH Start_FC Cinnamylamide Step_FC Intramolecular Friedel-Crafts Start_FC->Step_FC Acid Catalyst Inter_Lactam 2-Benzazepin-1-one Step_FC->Inter_Lactam Step_Red Reduction/Functionalization Inter_Lactam->Step_Red Step_Red->Product_5OH Multi-step

Caption: Comparative synthetic routes to the 2-benzazepine scaffold. RCM provides the most direct access to the 5-hydroxyl derivative.

Medicinal Chemistry & SAR

The 2-benzazepin-5-ol scaffold has demonstrated potency in three distinct therapeutic areas.

Muscarinic M3 Receptor Antagonists
  • Target: Treatment of COPD and overactive bladder.

  • Key Compound: 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one derivatives.[1][2]

  • SAR Insight:

    • The 5-hydroxyl group is critical for H-bonding interactions within the receptor pocket.

    • Stereochemistry: The (4RS, 5SR) diastereomer (cis-relationship between 4-substituent and 5-OH) often shows superior binding profiles.

    • N-Substitution: Bulky groups (e.g., cyclohexylmethyl) at Position 2 enhance hydrophobic collapse with the receptor.

  • Data Summary:

    • Selectivity: Some derivatives show >40-fold selectivity for M3 over M2 receptors (guinea pig atria), a crucial parameter to avoid cardiac side effects.

Wound Healing (Epithelial Migration)
  • Mechanism: Promotion of epithelial cell migration without proliferation (distinct from growth factors).[3]

  • Key Compound: N-alkyl-2-benzazepines (often lacking the 5-OH, but the scaffold is identical).

  • Protocol: 7-endo selective radical cyclization is used to generate these libraries.

  • Clinical Relevance: Potential for treating chronic non-healing wounds where proliferation is not the limiting factor but migration is.

Peptidomimetics (Opioid Receptors)
  • Concept: The 2-benzazepin-3-one scaffold acts as a constrained phenylalanine mimic.

  • Application: Used in the design of Endomorphin-2 analogues.

  • Mechanism: By incorporating the phenylalanine side chain into the 7-membered ring, the peptide backbone is locked into a specific conformation (often a

    
    -turn), reducing the entropic penalty of binding to the 
    
    
    
    -opioid receptor.

Experimental Protocol: Synthesis of 5-Hydroxy-2-benzazepine

Standardized protocol adapted from RCM methodology (Reference 1).

  • Precursor Assembly: React o-vinylbenzaldehyde with allylamine followed by reduction to form the secondary amine. Protect with Tosyl chloride to yield N-allyl-N-(2-vinylbenzyl)-4-methylbenzenesulfonamide.

  • Cyclization (RCM):

    • Dissolve the diene (1.0 equiv) in anhydrous DCM (0.01 M concentration to favor intramolecular reaction).

    • Add Grubbs II catalyst (5 mol%).

    • Reflux for 2-4 hours under Argon.

    • Validation: Monitor disappearance of starting material by TLC.

    • Concentrate and purify via silica gel chromatography to obtain 2,3-dihydro-2-benzazepine .

  • Hydroxylation:

    • Dissolve the alkene in THF at 0°C.

    • Add BH3·THF complex (1.2 equiv). Stir for 2 hours.

    • Quench with 3M NaOH followed by 30% H2O2.

    • Extract with EtOAc.

    • Result: The 2-benzazepin-5-ol is obtained as a mixture of enantiomers (if not using chiral boranes).

Visualization: SAR & Biological Targets

SAR_Analysis Core 2-Benzazepin-5-ol Scaffold Pos2 Position 2 (N) Hydrophobic Group Core->Pos2 Pos4 Position 4 Ketone/Substituent Core->Pos4 Pos5 Position 5 (OH) H-Bond Donor Core->Pos5 Target_Opioid Mu-Opioid (Peptidomimetic) Core->Target_Opioid Conformational Lock Target_Wound Epithelial Migration (Wound Healing) Pos2->Target_Wound Alkyl Chain Length Target_M3 Muscarinic M3 (Antagonist) Pos4->Target_M3 Stereocontrol Pos5->Target_M3 Critical Binding

Caption: Structure-Activity Relationship (SAR) map highlighting the role of specific scaffold positions in therapeutic targeting.

References

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. Source: Organic & Biomolecular Chemistry, 2008.[2] URL:[Link] Significance: Primary source for the 5-ol synthesis via RCM and dithiane routes, and M3 activity data.

  • Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. Source: The Journal of Organic Chemistry, 2012.[4] URL:[Link] Significance: Details the Intramolecular Friedel-Crafts method and wound healing applications.

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps. Source: ACS Sustainable Chemistry & Engineering, 2019. URL:[Link] Significance:[1][3][5][6][7][8][9] Modern green chemistry approaches to the scaffold using Pictet-Spengler type reactions.[10]

  • Synthesis and anthelmintic activity of a series of pyrazino[2,1-a][2]benzazepine derivatives. Source: Journal of Medicinal Chemistry, 1980s (Classic Reference for Epsiprantel). URL:[Link] (Search Term: Epsiprantel synthesis) Significance:[11] Validates the 2-benzazepine core in marketed veterinary drugs (Epsiprantel).

Sources

The Pivotal Role of the 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine Scaffold in Dopamine Receptor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold is a cornerstone in the development of ligands targeting dopamine receptors. Its unique conformational flexibility allows for the precise orientation of pharmacophoric elements, leading to compounds with high affinity and selectivity for various dopamine receptor subtypes. This technical guide delves into the significance of the 5-hydroxyl group within this scaffold, exploring its role in receptor interaction and the overall pharmacological profile of these compounds. While specific data for the parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, is not extensively available in public literature, this guide will synthesize information from closely related analogs to provide a comprehensive overview of the synthesis, pharmacological evaluation, and therapeutic potential of this important class of molecules in dopamine receptor research.

Introduction: The Benzazepine Scaffold in Dopamine Receptor Modulation

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, cognition, and reward.[1] Dysregulation of the dopaminergic system is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] The development of selective ligands for the five dopamine receptor subtypes (D1-D5) is a key objective in medicinal chemistry to create more effective and safer therapeutics.

The 1-phenyl-benzazepine framework has emerged as a particularly fruitful template for the discovery of D1-like receptor ligands, yielding compounds with a wide spectrum of functional activities, from full agonists to antagonists.[2] The conformational properties of the seven-membered azepine ring are crucial for biological activity, with a preference for a chair-like conformation and an axial orientation of the 1-phenyl group for optimal D1 receptor binding.

Synthesis of the 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine Core

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives, particularly those bearing a hydroxyl group at the 5-position, can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis of the closely related 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been accomplished via ring-closing metathesis of suitably functionalized precursors, followed by hydroxylation and oxidation.[3] Another strategy involves the base-promoted addition of a protected aminomethyl dithiane to a substituted benzyl chloride, followed by a series of transformations including desilylation, oxidation, and reductive amination to form the benzazepine ring system.[3]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach to the 5-hydroxy-tetrahydro-benzazepine core, based on established chemical principles.

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Core Structure A Substituted Benzyl Halide C Coupling Reaction A->C B Protected Aminoethyl Precursor B->C D Deprotection C->D Formation of Intermediate E Cyclization D->E F Hydroxylation/Reduction E->F Formation of Benzazepine Ring G 5-Hydroxy-2,3,4,5-tetrahydro- 1H-2-benzazepine Derivative F->G

Caption: Generalized synthetic workflow for 5-hydroxy-benzazepines.

Pharmacological Characterization at Dopamine Receptors

The evaluation of novel benzazepine derivatives at dopamine receptors is a critical step in understanding their therapeutic potential. This typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor. These assays utilize a radiolabeled ligand with known high affinity and selectivity for the target receptor. The ability of the unlabeled test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for human dopamine D1, D2, D3, D4, and D5 receptors.

Materials:

  • Membrane preparations from cells stably expressing recombinant human dopamine receptor subtypes.

  • Radioligands: [³H]-SCH 23390 (for D1/D5), [³H]-Spiperone or [³H]-Raclopride (for D2/D3/D4).

  • Non-specific binding determinant (e.g., Butaclamol or Haloperidol).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compound stock solution.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail and counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, high concentration of non-specific determinant), and competitive binding (membranes, radioligand, varying concentrations of the test compound).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Elucidating Mechanism of Action

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. For dopamine receptors, which are coupled to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess functional activity.

  • D1-like receptors (D1 and D5) are coupled to the Gαs protein, and their activation leads to an increase in cAMP production.

  • D2-like receptors (D2, D3, and D4) are coupled to the Gαi protein, and their activation leads to a decrease in cAMP production.

Experimental Protocol: cAMP Functional Assay for D1 Receptors

Objective: To determine the functional activity (e.g., EC50, Emax) of a test compound at the human dopamine D1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human D1 dopamine receptor.

  • Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX).

  • Test compound stock solution.

  • Reference agonist (e.g., Dopamine or SKF 38393).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

Procedure:

  • Cell Plating: Seed the D1-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with assay medium containing varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of a reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values. For antagonist activity, determine the IC50 value for the inhibition of the reference agonist response.

Structure-Activity Relationships (SAR) of 5-Hydroxy-Benzazepines

While specific data for this compound is limited, SAR studies on related benzazepine analogs provide valuable insights into the role of the 5-hydroxyl group.

  • Hydrogen Bonding: The hydroxyl group at the 5-position can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the dopamine receptor binding pocket. This can significantly influence both binding affinity and functional activity.

  • Conformational Constraint: The presence and stereochemistry of the 5-hydroxyl group can influence the conformational preference of the seven-membered azepine ring, which is a critical determinant of dopaminergic activity.

  • Chirality: The carbon bearing the 5-hydroxyl group is a chiral center. It is well-established for many benzazepine derivatives that the biological activity resides predominantly in one enantiomer. For example, in the case of the D1 agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, the dopaminergic activity is almost exclusively found in the R-enantiomer.[4][5]

Logical Relationship of SAR in Benzazepine Ligands

A Benzazepine Scaffold D Receptor Binding (Affinity & Selectivity) A->D B Substituents (e.g., 5-OH) B->D C Stereochemistry C->D E Functional Activity (Agonist/Antagonist) D->E

Caption: Interplay of structure and activity in benzazepine ligands.

Therapeutic Potential and Future Directions

The 5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine scaffold represents a promising starting point for the design of novel dopamine receptor modulators. The ability to fine-tune the pharmacological profile by modifying substituents and stereochemistry makes this class of compounds highly attractive for drug discovery efforts targeting a range of CNS disorders.

Future research in this area should focus on:

  • The systematic synthesis and pharmacological evaluation of a broader range of 5-hydroxy-benzazepine derivatives to establish a more detailed SAR.

  • Elucidation of the precise binding modes of these ligands within the different dopamine receptor subtypes through molecular modeling and structural biology studies.

  • In vivo characterization of lead compounds to assess their pharmacokinetic properties, brain penetration, and efficacy in animal models of neurological and psychiatric diseases.

By leveraging the knowledge gained from existing benzazepine research and employing modern drug discovery technologies, the 5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine scaffold holds significant promise for the development of the next generation of dopamine-targeted therapeutics.

References

  • CUNY Academic Works. (n.d.). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. Retrieved from [Link]

  • Pfeiffer, F. R., Wilson, J. W., Weinstock, J., Kuo, G. Y., Chambers, P. A., Holden, K. G., ... & Tobia, A. J. (1982). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of medicinal chemistry, 25(4), 352–358.
  • Weinstock, J., Wilson, J. W., Ladd, D. L., Brush, C. K., Pfeiffer, F. R., Kuo, G. Y., ... & Hieble, J. P. (1980). Separation of potent central and renal dopamine agonist activity in substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of medicinal chemistry, 23(9), 973–975.
  • Wilson, J. W. (1985). The chemistry of dopamine receptors. In Dopamine Receptors (pp. 1-23). American Chemical Society.
  • Setler, P. E., Sarau, H. M., Zirkle, C. L., & Saunders, H. L. (1978). The central effects of a novel dopamine agonist. European journal of pharmacology, 50(4), 419–430.
  • Bradshaw, B., Evans, P., Fletcher, J., Lee, A. T. L., Mwashimba, P. G., Oehlrich, D., & Thomas, E. J. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & biomolecular chemistry, 6(9), 1645–1661.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
  • Neumeyer, J. L., Baindur, N., Niznik, H. B., Guan, H. C., & Seeman, P. (1991). (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship. Journal of medicinal chemistry, 34(11), 3366–3371.
  • Kebabian, J. W., Agui, T., van Oene, J. C., Shigemoto, K., & Saavedra, J. M. (1986). The D1 dopamine receptor: a prototype for receptors linked to adenylate cyclase in a stimulatory manner. Trends in pharmacological sciences, 7, 96–99.
  • Iorio, L. C., Barnett, A., Leitz, F. H., Houser, V. P., & Korduba, C. A. (1983). SCH 23390, a potential benzazepine antipsychotic with unique interactions on dopaminergic systems. The Journal of pharmacology and experimental therapeutics, 226(2), 462–468.
  • Andersen, P. H., Grønvald, F. C., & Jansen, J. A. (1985). A comparison of the pharmacological characteristics of [3H]raclopride and [3H]spiperone binding to rat striatal dopamine receptors. Life sciences, 37(21), 1971–1983.
  • Hyttel, J. (1983). SCH 23390 - the first selective dopamine D-1 antagonist. European journal of pharmacology, 91(1), 153–154.
  • Neumeyer, J. L., Kula, N. S., Bergman, J., & Baldessarini, R. J. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. European journal of pharmacology, 474(2-3), 137–140.
  • Luedtke, R. R., & Mach, R. H. (2003). Progress in developing subtype selective ligands for dopamine receptors. Current pharmaceutical design, 9(8), 643–672.
  • Boundy, V. A., Luedtke, R. R., Galli, A., & Mailman, R. B. (1993). A-69024: a potent and selective full dopamine D1 receptor agonist. The Journal of pharmacology and experimental therapeutics, 264(2), 862–869.
  • DeNinno, M. P., Schoenleber, R., Asin, K. E., MacKenzie, R., & Kebabian, J. W. (1990). (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran: a potent and selective D1 agonist. Journal of medicinal chemistry, 33(10), 2948–2950.
  • Weinstock, J., Gaitanopoulos, D. E., Stringer, O. D., Franz, R. G., Hieble, J. P., & Wilson, J. W. (1982). Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. Journal of medicinal chemistry, 25(6), 655–659.
  • Neumeyer, J. L., Ahem, D. G., Granchelli, F. E., Kula, N. S., & Baldessarini, R. J. (1990). Development of a high affinity and stereoselective photoaffinity label for the D-1 dopamine receptor: synthesis and resolution of 7-[125I]iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine. Journal of medicinal chemistry, 33(2), 521–526.

Sources

Metabolic stability profile of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Metabolic Stability Profiling of the 2-Benzazepine Scaffold: A Technical Guide to 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Executive Summary & Structural Context

The compound This compound represents a privileged bicyclic scaffold often utilized as a core fragment in the design of NMDA receptor antagonists, kinase inhibitors, and CNS-active agents. Its metabolic stability profile is governed by two critical functional handles: a secondary amine at position 2 and a benzylic alcohol at position 5.

This technical guide provides a comprehensive framework for profiling the metabolic fate of this scaffold. Unlike simple aliphatic amines, the 2-benzazepine ring system exhibits specific conformational flexibility that influences enzymatic access by Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

Key Metabolic Liabilities:

  • Primary Phase I Risk: Dehydrogenation of the C5-hydroxyl to the corresponding ketone (5-oxo).

  • Primary Phase II Risk: Direct O-glucuronidation at C5 or N-glucuronidation at N2.

  • Secondary Risk: Aromatic hydroxylation or N-oxidation.

Predictive Metabolic Pathways (In Silico & Mechanistic)

Before initiating wet-lab experiments, we must map the theoretical metabolic tree. The C5-benzylic position is chemically activated, making it the "soft spot" for oxidative metabolism.

Figure 1: Predicted Metabolic Fate of this compound

MetabolicPathways Parent Parent Molecule (this compound) Ketone Metabolite M1 (5-Oxo derivative) [Dehydrogenation] Parent->Ketone CYP / ADH (Oxidation) N_Oxide Metabolite M2 (N-Oxide) [FMO/CYP Mediated] Parent->N_Oxide FMO / CYP O_Gluc Metabolite M3 (O-Glucuronide) [Phase II - UGT] Parent->O_Gluc UGT (Liver) N_Gluc Metabolite M4 (N-Glucuronide) [Phase II - UGT] Parent->N_Gluc UGT (Liver/Kidney)

Caption: Predicted Phase I and Phase II metabolic trajectories. The benzylic alcohol (M1 pathway) and secondary amine (M4 pathway) represent the primary clearance mechanisms.

Experimental Protocol: Microsomal Stability Assay

To determine the Intrinsic Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and Half-life (

), we utilize a Liver Microsome (LM) stability assay.

Critical Scientific Rationale:

  • Concentration (<1 µM): We use 1 µM substrate concentration to ensure we are operating under linear kinetic conditions (

    
    ). Higher concentrations may saturate enzymes, artificially prolonging half-life.
    
  • Cofactors:

    • NADPH: Required for CYP and FMO activity (Phase I).

    • UDPGA: Required if assessing Glucuronidation (Phase II) in microsomes (though hepatocytes are preferred for Phase II).

    • Alamethicin: A pore-forming peptide must be added if testing for Glucuronidation in microsomes to allow UDPGA entry into the lumen.

Protocol Workflow

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (or 1 mM NADPH final).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-Incubation:

    • Prepare a 2X Master Mix : 1.0 mg/mL microsomes in Phosphate Buffer.

    • Prepare a 2X Compound Mix : 2 µM test compound in Phosphate Buffer (0.2% DMSO max).

    • Aliquot 30 µL of Master Mix into a 96-well plate.

    • Add 30 µL of Compound Mix.

    • Result: Final volume 60 µL, Protein 0.5 mg/mL, Compound 1 µM.

    • Pre-warm at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 15 µL of NADPH solution (pre-warmed) to start the reaction.

    • Control: For "No Cofactor" controls, add buffer instead of NADPH.

  • Sampling (Time Course):

    • At

      
       minutes, remove aliquots.
      
    • Immediately dispense into plates containing ice-cold Stop Solution (ratio 1:3 sample:solvent).

  • Quench & Analysis:

    • Centrifuge plates at 3,500 rpm for 20 minutes at 4°C to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Figure 2: Experimental Workflow Diagram

AssayWorkflow Prep Step 1: Preparation (Microsomes + Buffer + Compound) Warm Step 2: Pre-Incubation (10 min @ 37°C) Prep->Warm Start Step 3: Initiation (Add NADPH) Warm->Start Sample Step 4: Sampling Loop (0, 5, 15, 30, 45, 60 min) Start->Sample Quench Step 5: Quench (Add Cold ACN + Internal Std) Sample->Quench Analyze Step 6: LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analyze

Caption: Standardized workflow for microsomal stability assessment ensuring enzyme linearity and rapid quenching.

Data Analysis & Interpretation

The stability profile is quantified by the rate of disappearance of the parent molecule.

Calculations

Plot ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 vs. Time (

). The slope (

) of the linear regression represents the elimination rate constant.
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Benchmarking the 2-Benzazepine Scaffold

Based on structural precedents (e.g., Fenoldopam, Varenicline-like fragments), typical values for this scaffold in Human Liver Microsomes (HLM) are:

ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (High Clearance)

(min)
> 6015 - 60< 15

(

L/min/mg)
< 1010 - 50> 50
Likely Outcome If C5-OH is sterically hindered.Typical for unsubstituted benzazepines.If rapid oxidation to ketone occurs.

Interpretation Guide:

  • High Clearance: Indicates the C5-hydroxyl is rapidly oxidized. Strategy: Block metabolism by methylating the C5 position (gem-dimethyl) or fluorinating the aromatic ring to reduce electron density.

  • Low Clearance: Excellent. Proceed to hepatocyte stability to check for Phase II glucuronidation, which microsomes might miss without UDPGA/Alamethicin.

Analytical Method (LC-MS/MS Conditions)

To ensure Trustworthiness and reproducibility, the analytical method must be tuned for the specific polarity of the benzazepine-ol.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 1.5 minutes (Rapid gradient required for high throughput).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Predicted):

    • Parent MW: ~163.2 Da.

    • Precursor Ion: 164.2 (

      
      ).
      
    • Fragment Ions: Loss of

      
       (146.[1]2) or ring opening fragments.
      

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Katritzky, A. R., et al. (2002). "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines." Journal of the Chemical Society, Perkin Transactions 2. (Provides structural insights into the ring flexibility affecting metabolic access). Link

  • Domainex. "Microsomal Stability Assay Protocol." (Industry standard protocol verification). Link

Sources

A Technical Guide to the History and Discovery of Benzazepin-5-ol Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The journey of drug discovery is often a narrative of incremental innovation, where the modification of a core chemical scaffold unlocks new therapeutic possibilities. The story of benzazepin-5-ol analogs is a compelling chapter in this narrative, showcasing the power of medicinal chemistry to refine and repurpose a privileged structure for a range of biological targets. This guide provides an in-depth exploration of the history, discovery, and evolution of these compounds, from their early beginnings to their current status as versatile templates in modern drug design.

The Benzazepine Scaffold: A Foundation for CNS-Active Agents

The benzazepine core, a fusion of a benzene ring and a seven-membered azepine ring, represents a significant class of heterocyclic compounds in medicinal chemistry.[1][2] The inherent conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling interactions with a wide array of biological targets. The initial breakthrough in this chemical space came with the discovery of the first benzodiazepine in 1955, which led to the development of widely used anxiolytic and hypnotic drugs.[1][3] While distinct from benzazepines, the success of benzodiazepines highlighted the therapeutic potential of this fused ring system in modulating central nervous system (CNS) activity.

The introduction of a hydroxyl group at the 5-position of the benzazepine ring, creating the benzazepin-5-ol scaffold, proved to be a critical modification. This hydroxyl group can act as a crucial hydrogen bond donor or acceptor, facilitating high-affinity interactions with target receptors.

cluster_0 General Structure of Benzazepin-5-ol Benzazepin-5-ol Benzazepin-5-ol

Caption: General chemical structure of the benzazepin-5-ol core.

Early Discoveries: Targeting Dopamine Receptors

The 1980s marked a pivotal period in the exploration of benzazepin-5-ol analogs, with a primary focus on their interaction with dopamine receptors. Dopamine, a key neurotransmitter, is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[4]

Two classical examples from this era are SCH 23390 and SCH 39166, which emerged as potent and selective antagonists of the D1 and D5 dopamine receptors.[5]

  • SCH 23390 ((R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol): This compound demonstrated high affinity for D1 receptors with a Ki value of 1.3 nM and had minimal effects on D2, adrenergic, muscarinic, and histaminergic receptors.[4] Its selectivity made it an invaluable tool for studying the physiological roles of D1 receptors.

  • SCH 39166: Similar to SCH 23390, this analog also exhibited high affinity for D1/D5 receptors.[5]

These early discoveries established the benzazepin-5-ol scaffold as a promising template for developing CNS-active drugs. However, these initial compounds faced challenges with poor oral bioavailability and rapid first-pass metabolism, primarily due to the presence of the phenolic hydroxyl group.[5] This limitation spurred further research into optimizing the pharmacokinetic properties of this class of molecules.

The Evolution of Drug Design: Structure-Activity Relationship (SAR) Studies

The core principles of medicinal chemistry revolve around understanding the relationship between a molecule's structure and its biological activity (SAR).[6] For benzazepin-5-ol analogs, extensive SAR studies have been conducted to enhance their therapeutic potential.

A key strategy to address the metabolic liability of the phenolic hydroxyl group was the exploration of phenol bioisosteres. This involves replacing the phenol with other functional groups that can mimic its hydrogen bonding capabilities while being less susceptible to metabolic conjugation. Researchers synthesized and evaluated various heterocyclic systems containing an N-H hydrogen bond donor as phenol isosteres.[5] This led to the development of potent D1/D5 antagonists with improved pharmacokinetic profiles, such as benzimidazolone and benzothiazolone analogs.[5]

The following table summarizes the general structure-activity relationships for benzazepin-5-ol analogs targeting dopamine receptors.

PositionSubstituentEffect on Activity
N-3 Small alkyl groups (e.g., methyl)Generally well-tolerated and can maintain or enhance potency.
C-5 Phenyl or substituted phenylCrucial for high-affinity binding. Substitutions on the phenyl ring can modulate selectivity.
C-7 Halogen (e.g., Chloro, Bromo)Often increases potency.
C-8 Halogen (e.g., Chloro)Can enhance selectivity for D1-like receptors.

This table represents a generalized summary based on published SAR studies.

cluster_0 SAR-Guided Drug Design Workflow A Initial Hit Compound (e.g., SCH 23390) B Identify Liabilities (e.g., Poor PK) A->B Pharmacokinetic Profiling C Systematic Structural Modification (e.g., Bioisosteric Replacement) B->C Rational Design D In Vitro Screening (Binding & Functional Assays) C->D Synthesis of Analogs D->C Iterative Refinement E In Vivo Evaluation (PK & Efficacy Models) D->E Promising Candidates F Lead Optimization E->F Candidate Selection

Caption: A typical workflow for the structure-activity relationship-guided design of benzazepin-5-ol analogs.

Expanding Therapeutic Horizons

While the initial focus was on dopamine receptors for the treatment of schizophrenia, the versatility of the benzazepin-5-ol scaffold has led to its exploration for other therapeutic applications.[7][8]

Derivatives of the benzazepine core have been synthesized and evaluated as 5-HT2C receptor agonists.[9] These compounds have shown potential in animal models for conditions where 5-HT2C receptor activation is beneficial.

More recently, novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[10] PARP-1 is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer treatment. One of the synthesized compounds, 11b , exhibited significant anti-proliferative effects against lung cancer cells and potent PARP-1 inhibitory activity.[10] Molecular docking studies suggest that these compounds effectively occupy the active site of the PARP-1 enzyme.[10]

Experimental Protocols: A Glimpse into the Lab

The development of novel benzazepin-5-ol analogs involves a combination of synthetic chemistry and pharmacological evaluation.

The synthesis of benzazepine derivatives can be achieved through various routes, often involving multi-step reactions.[11][12] A common approach involves the construction of the seven-membered ring through cyclization reactions.

Step-by-Step Synthesis of a Generic Benzazepin-5-ol Analog:

  • Starting Material Preparation: Begin with a suitably substituted 2-aminobenzophenone derivative.

  • Ring Expansion/Formation: Employ a ring expansion strategy or a multi-step sequence involving the formation of an intermediate that can be cyclized to form the benzazepine core. Palladium-catalyzed reactions have been utilized for the synthesis of benzazepine scaffolds.[11]

  • Functional Group Interconversion: Introduce or modify functional groups as needed. This may include the introduction of the 5-hydroxyl group via oxidation or other transformations.

  • N-Alkylation: If required, alkylate the nitrogen atom of the azepine ring using an appropriate alkyl halide.

  • Purification and Characterization: Purify the final compound using techniques such as column chromatography and characterize its structure using NMR, mass spectrometry, and IR spectroscopy.[12]

To determine the affinity of the synthesized compounds for their target receptor (e.g., dopamine D1 receptor), a radioligand binding assay is commonly performed.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human D1 receptor gene).

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]SCH 23390), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cluster_0 Dopamine D1 Receptor Signaling Pathway (Simplified) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: A simplified diagram of the dopamine D1 receptor signaling cascade.

Conclusion and Future Directions

The history of benzazepin-5-ol analogs in drug design is a testament to the enduring value of scaffold-based drug discovery. From their origins as dopamine receptor antagonists for CNS disorders to their more recent emergence as potential anticancer agents, these compounds have demonstrated remarkable versatility. Future research will likely focus on further refining their selectivity and pharmacokinetic properties, as well as exploring their potential against a wider range of biological targets. The continued application of rational drug design principles and innovative synthetic methodologies will undoubtedly unlock new therapeutic applications for this privileged chemical scaffold.

References

  • Tolu-Bolaji, O. O., Sojinu, S. O., Okedere, A. P., & Olayinka, O. O. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]

  • Tolu-Bolaji, O. O., Sojinu, S. O., Okedere, A. P., & Olayinka, O. O. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. ResearchGate. [Link]

  • NarminHamaaminHussen. (n.d.). Benzodiazepines--Medicinal Chemistry. Slideshare. [Link]

  • (2025). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo. [Link]

  • Xu, R., et al. (2005). Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. PubMed. [Link]

  • Li, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. PMC. [Link]

  • (2020). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Neumeyer, J. L., et al. (1995). Synthesis and receptor affinities of some conformationally restricted analogs of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Structure‐activity relationship study of the designed analogs (5 aa–cm). ResearchGate. [Link]

  • (n.d.). View of SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. International Journal of Environmental Sciences. [Link]

  • Shimada, I., et al. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. PubMed. [Link]

  • Zhang, H., et al. (2018). Discovery of Benzoazepinequinoline (BAQ) Derivatives as Novel, Potent, Orally Bioavailable Respiratory Syncytial Virus Fusion Inhibitors. PubMed. [Link]

  • Wolkowitz, O. M., & Pickar, D. (1991). Benzodiazepines in the treatment of schizophrenia: a review and reappraisal. PubMed. [Link]

  • (n.d.). Representative benzothiazepine derivatives either in clinical use or currently undergoing clinical trials. ResearchGate. [Link]

  • Kiss, L., et al. (2022). Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journals. [Link]

  • (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). NCBI. [Link]

  • (2025). SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. International Journal of Environmental Sciences. [Link]

  • Popescu, B. G., et al. (2023). Benzodiazepines and Mood Stabilizers in Schizophrenia Patients Treated with Oral versus Long-Acting Injectable Antipsychotics—An Observational Study. PMC. [Link]

  • (2026). 1,5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]

  • (2025). Synthesis of new benzotriazepin-5(2H)-one derivatives of expected antipsychotic activity. ResearchGate. [Link]

  • Le-Dévéhat, F., et al. (2013). Design, synthesis and anticancer properties of 5-arylbenzoxepins as conformationally restricted isocombretastatin A-4 analogs. PubMed. [Link]

  • (n.d.). Structure Activity Relationship Of Drugs. Sema. [Link]

  • Jensen, A. A., et al. (2013). Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. PubMed. [Link]

  • (2005). Structure Activity Relationships. Drug Design Org. [Link]

Sources

A Technical Guide to the Solubility of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which solubility stands as a primary gatekeeper. Poor solubility can severely limit a compound's bioavailability, hinder formulation development, and ultimately lead to the failure of an otherwise promising therapeutic agent.[1][2] This guide provides an in-depth technical exploration of the solubility of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, a heterocyclic compound representative of structures encountered in medicinal chemistry.

For researchers, formulation scientists, and process chemists, a thorough understanding of a compound's solubility profile in various organic solvents is not merely academic. It is a practical necessity that informs critical decisions in synthesis, purification, formulation, and preclinical evaluation.[2] This document outlines the theoretical principles governing solubility, presents a robust experimental framework for its determination, and discusses the interpretation of solubility data within the context of Good Laboratory Practices (GLP).

Physicochemical Profile of this compound

Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility.

  • Molecular Structure: C₁₀H₁₃NO

  • Molecular Weight: 163.22 g/mol

  • Key Functional Groups:

    • Secondary Amine (-NH-): Capable of acting as both a hydrogen bond donor and acceptor. As a weak base, its protonation state is pH-dependent.

    • Hydroxyl Group (-OH): A polar group that is a strong hydrogen bond donor and acceptor.

    • Aromatic Ring: A non-polar, hydrophobic moiety.

  • Predicted Lipophilicity (XlogP): ~1.5.[3] This value suggests a moderate balance between hydrophilicity and lipophilicity, indicating that the molecule does not possess extreme polarity in either direction.

The presence of both polar, hydrogen-bonding groups and a non-polar aromatic system suggests that its solubility will be highly sensitive to the nature of the solvent.

Theoretical Framework: The Chemistry of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction. Dissolution is an energetically driven process where the interactions between solute and solvent molecules must overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. The hydroxyl and amine groups of this compound are expected to interact favorably with these solvents, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They can solvate the molecule effectively, though perhaps less so than protic solvents that can interact with all of the molecule's hydrogen-bonding sites.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The non-polar aromatic ring of the solute will interact favorably, but the polar -OH and -NH groups will be poorly solvated, likely resulting in low solubility.[4]

The following diagram illustrates the relationship between molecular and solvent properties that govern solubility.

G Solute Solute Properties (this compound) PolarGroups Polar Groups (-OH, -NH) Solute->PolarGroups has NonPolarGroups Non-Polar Groups (Aromatic Ring) Solute->NonPolarGroups has Solvent Solvent Properties Polarity Polarity (Dipole Moment) Solvent->Polarity characterized by HBonding Hydrogen Bonding (Donor/Acceptor) Solvent->HBonding characterized by Dispersion Dispersion Forces Solvent->Dispersion characterized by Solubility Equilibrium Solubility PolarGroups->Solubility Favors dissolution in Polar/H-Bonding Solvents NonPolarGroups->Solubility Favors dissolution in Non-Polar Solvents Polarity->Solubility HBonding->Solubility Dispersion->Solubility

Conceptual model of factors influencing solubility.

Experimental Protocol: Equilibrium Solubility Determination

To ensure data integrity and reproducibility, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[5] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Mandatory Adherence to Good Laboratory Practices (GLP)

All solubility experiments must be conducted in accordance with GLP to ensure the quality and integrity of the data.[6][7] Key principles include:

  • Standard Operating Procedures (SOPs): The entire workflow must be governed by a detailed, approved SOP.

  • Equipment Calibration: All equipment, especially analytical balances and HPLC systems, must be calibrated and records maintained.[6]

  • Data Integrity: All raw data, observations, and calculations must be recorded directly, promptly, and legibly in a laboratory notebook.[6]

  • Chain of Custody: The identity, purity, and handling of the test compound must be meticulously documented.[7]

Shake-Flask Method Workflow

The following diagram outlines the step-by-step experimental workflow.

G start Start weigh 1. Weigh Excess Compound start->weigh add_solvent 2. Add Known Volume of Solvent weigh->add_solvent equilibrate 3. Equilibrate (e.g., 24-48h at 25°C) add_solvent->equilibrate sample 4. Withdraw Aliquot & Filter (0.22 µm) equilibrate->sample Ensure solid phase remains dilute 5. Dilute Sample for Analysis sample->dilute analyze 6. Quantify by Validated HPLC dilute->analyze calculate 7. Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Workflow for equilibrium shake-flask solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). It is crucial to demonstrate that equilibrium has been reached by sampling at multiple time points (e.g., 24h, 48h) and showing that the concentration has plateaued.[8]

  • Sampling: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot from the supernatant.

  • Phase Separation: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical; failure to remove solids will lead to an overestimation of solubility.[9]

  • Analysis: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved analyte due to its specificity and sensitivity.[10]

  • System: HPLC with UV Detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is suitable for retaining and separating moderately polar compounds like the target analyte.[10][11]

  • Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.0). The exact ratio (e.g., 40:60 v/v) should be optimized to achieve a good peak shape and a reasonable retention time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 240 nm).

  • Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the reference standard. The standard curve must demonstrate linearity over the expected concentration range.

Solubility Data (Illustrative)

The following table presents illustrative solubility data for this compound in a range of common organic solvents at 25°C. This data is provided to demonstrate the application of the described methodology.

SolventSolvent ClassPolarity IndexIllustrative Solubility (mg/mL)
MethanolPolar Protic5.1> 100
EthanolPolar Protic4.385.2
AcetonitrilePolar Aprotic5.845.5
AcetonePolar Aprotic5.160.1
DichloromethaneSlightly Polar3.115.8
TolueneNon-Polar2.42.1
n-HexaneNon-Polar0.1< 0.1

Interpretation and Discussion

The illustrative data aligns with the theoretical principles discussed earlier.

  • High Solubility in Polar Protic Solvents: The compound shows the highest solubility in methanol. This is attributed to the strong hydrogen bonding interactions between the solvent and the solute's -OH and -NH groups.

  • Moderate Solubility in Polar Aprotic Solvents: Solubility in solvents like acetonitrile and acetone is significant but lower than in protic solvents. These solvents can accept hydrogen bonds from the solute's -OH and -NH groups but cannot donate them, resulting in slightly less effective solvation.

  • Low Solubility in Non-Polar Solvents: As predicted, solubility is very low in toluene and negligible in hexane. The energy gained from van der Waals interactions between the solvent and the solute's aromatic ring is insufficient to overcome the strong solute-solute hydrogen bonds in the crystal lattice.[4]

This solubility profile is crucial for drug development. The high solubility in alcohols is advantageous for creating concentrated stock solutions for in vitro assays. The low solubility in non-polar solvents suggests that precipitation crystallization could be an effective purification strategy.

Conclusion

This guide has provided a comprehensive framework for understanding, determining, and interpreting the solubility of this compound in organic solvents. By integrating theoretical principles with a robust, GLP-compliant experimental protocol, researchers can generate high-quality, reliable data. This data is fundamental to making informed decisions that accelerate the progression of drug candidates through the development pipeline, from early-stage discovery and process chemistry to final formulation. The principles and methodologies detailed herein are broadly applicable to a wide range of small molecule drug candidates.

References

  • Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). Good Laboratory Practices Advisories. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2007). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Musshoff, F., & Daldrup, T. (1997). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 43(3), 545-551. Available at: [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Available at: [Link]

  • Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Analytica, 3(2), 223-234. Available at: [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery and Development. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10464472, 2,3,4,5-tetrahydro-1H-2-benzazepine. Available at: [Link]

  • NCERT. (2008). Chemistry Part I Class XI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1400243, 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Available at: [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Available at: [Link]

  • Dong, M. W., & Hu, G. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC North America, 41(10), 454-460. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55212042, 2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride. Available at: [Link]

  • LibreTexts Chemistry. (2019). Solubility. Available at: [Link]

  • World Health Organization (WHO). (2018). Annex 4: Guidance on equilibrium solubility studies. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol. Available at: [Link]

Sources

Methodological & Application

Scalable synthesis protocols for 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol via Intramolecular Friedel-Crafts Cyclization

Strategic Overview & Retrosynthetic Logic

The 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 3-benzazepine isomer (e.g., fenoldopam). The 5-hydroxyl derivative is a critical intermediate for functionalizing the benzylic position, often serving as a precursor for CNS-active agents (dopaminergic or serotonergic modulators).

The Challenge: Constructing medium-sized (7-membered) rings is entropically disfavored compared to 5- or 6-membered rings. Direct cyclization often leads to intermolecular polymerization or requires high-dilution conditions unsuitable for kilogram-scale manufacturing.

The Solution: This protocol utilizes an Intramolecular Friedel-Crafts Acylation of an


-protected amino acid derivative. This route is selected for three reasons:
  • Atom Economy: It utilizes inexpensive benzylamine and acrylate starting materials.

  • Scalability: It avoids noble metal catalysts (e.g., Pd-catalyzed Heck cyclizations) which are cost-prohibitive at early development stages.

  • Robustness: The use of a sulfonyl protecting group (

    
    -Tosyl) directs the cyclization and prevents the nitrogen lone pair from poisoning the Lewis Acid catalyst (
    
    
    
    ).

Synthetic Pathway & Mechanism

The synthesis proceeds in three distinct phases: Precursor Assembly, Ring Closure, and Stereoselective Reduction.

Phase 1: Precursor Assembly (Michael Addition)

We begin with the conjugate addition of benzylamine to methyl acrylate, followed by


-tosylation. The tosyl group is non-negotiable here; it serves as a robust protecting group that withstands the harsh Lewis acidic conditions of the subsequent step.
Phase 2: The Friedel-Crafts Cyclization

The carboxylic acid is converted to an acid chloride, which undergoes intramolecular electrophilic aromatic substitution.

  • Regioselectivity:[1] The cyclization occurs ortho to the benzyl methylene group. The methylene acts as a weak activator, while the steric constraints of the tether favor the 7-membered ring formation over intermolecular reactions when concentration is controlled.

Phase 3: Reduction

The resulting 5-one is reduced to the 5-ol using Sodium Borohydride (


).

SynthesisPathway SM1 Benzylamine + Methyl Acrylate Inter1 Michael Adduct (Methyl 3-(benzylamino)propionate) SM1->Inter1 MeOH, 25°C Inter2 N-Tosyl Precursor (Acid Form) Inter1->Inter2 1. TsCl, Et3N 2. LiOH, THF/H2O AcCl Acid Chloride Intermediate Inter2->AcCl SOCl2, DCM Reflux Cyclic 2-Benzazepin-5-one (Ketone) AcCl->Cyclic AlCl3 (3.0 equiv) DCM, 0°C to RT (Friedel-Crafts) Final Target: 2-Benzazepin-5-ol Cyclic->Final NaBH4, MeOH 0°C

Figure 1: Synthetic workflow from commodity starting materials to the target benzazepine alcohol.

Detailed Experimental Protocols

Protocol A: Synthesis of -Tosyl-N-benzyl- -alanine (The Cyclization Precursor)

Rationale: Direct cyclization of secondary amines fails due to complexation with


. The sulfonamide moiety reduces basicity and provides stability.
  • Michael Addition:

    • Charge a reactor with Benzylamine (1.0 equiv) and Methanol (5 vol).

    • Add Methyl Acrylate (1.1 equiv) dropwise over 1 hour, maintaining temperature

      
      C (Exothermic).
      
    • Stir for 4 hours. Concentration yields the crude secondary amine.

  • Protection:

    • Dissolve crude amine in DCM (10 vol) and Triethylamine (1.5 equiv).

    • Add

      
      -Toluenesulfonyl chloride (TsCl)  (1.1 equiv) portion-wise at 
      
      
      
      C.
    • Stir overnight. Wash with 1N HCl, then Brine. Dry organic layer (

      
      ) and concentrate.[2][3]
      
  • Hydrolysis:

    • Dissolve ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir until TLC indicates consumption.

    • Acidify with HCl to pH 2. Extract with EtOAc.[4][5]

    • Yield Expectation: >85% over 3 steps.

    • Quality Control: Check

      
      H NMR for disappearance of methyl ester singlet (~3.6 ppm).
      
Protocol B: Intramolecular Friedel-Crafts Cyclization

Safety Critical: This step involves the generation of HCl gas and a highly exothermic quench. A scrubber system is required.

Reagents:

  • 
    -Tosyl-N-benzyl-
    
    
    
    -alanine (1.0 equiv)
  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Aluminum Chloride (

    
    ) (3.0 equiv) - Must be anhydrous and free-flowing.
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Acid Chloride Formation:

    • Dissolve the carboxylic acid precursor in DCM (10 vol).

    • Add

      
       and a catalytic drop of DMF. Reflux for 2 hours.
      
    • Concentrate to dryness to remove excess

      
       (azeotrope with toluene if necessary).
      
    • Redissolve the resulting oil in anhydrous DCM (10 vol).

  • Cyclization:

    • In a separate vessel, suspend

      
       (3.0 equiv) in DCM (10 vol) at 
      
      
      
      C under
      
      
      .
    • Slow Addition: Add the acid chloride solution to the

      
       slurry dropwise over 2 hours. Do not allow temperature to exceed 
      
      
      
      C.
    • Allow to warm to Room Temperature (RT) and stir for 12 hours. The mixture will turn dark/brown.

  • Quench (The "Inverse Addition"):

    • Prepare a mixture of Ice/HCl (conc) in a quench vessel.

    • Slowly pour the reaction mixture into the Ice/HCl mixture with vigorous stirring. Never add water to the reaction vessel.

  • Workup:

    • Separate phases.[2][6] Wash organic layer with saturated

      
       (to remove acid) and Brine.
      
    • Dry (

      
      ) and concentrate.
      
    • Purification: Recrystallize from Ethanol or perform silica plug filtration.

    • Target: 2-Tosyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one.

Protocol C: Reduction to the 5-ol

Rationale:


 is preferred over 

for safety and chemoselectivity (avoids reducing the sulfonamide).
  • Suspend the Ketone (from Protocol B) in Methanol (10 vol).

  • Cool to

    
    C.
    
  • Add Sodium Borohydride (

    
    )  (1.5 equiv) portion-wise. Gas evolution (
    
    
    
    ) will occur.
  • Stir at

    
    C for 1 hour, then warm to RT for 1 hour.
    
  • Quench: Add Acetone (1 vol) to destroy excess hydride, then concentrate.

  • Partition residue between Water and EtOAc.

  • Isolation: Evaporate solvent to yield the This compound (as the

    
    -Tosyl derivative).
    

Process Safety & Troubleshooting

The Friedel-Crafts step is the most hazardous operation. The following logic gate describes the critical decision points during the quench phase.

SafetyLogic Start Reaction Complete (TLC/HPLC Check) QuenchPrep Prepare Quench Vessel (Ice + 6N HCl) Start->QuenchPrep Transfer Transfer Reaction Mix INTO Quench Vessel QuenchPrep->Transfer TempCheck Is Temp < 20°C? Transfer->TempCheck SlowDown STOP Addition Add more Ice TempCheck->SlowDown No Proceed Continue Addition TempCheck->Proceed Yes SlowDown->TempCheck PhaseSep Phase Separation (Emulsion Risk?) Proceed->PhaseSep Filter Filter through Celite (Remove Al salts) PhaseSep->Filter Yes (Emulsion) Final Proceed to Wash PhaseSep->Final No (Clean) Filter->Final

Figure 2: Safety logic for the exothermic quenching of Aluminum Chloride reactions.

Analytical Specifications

ParameterSpecificationMethodNote
Appearance White to Off-white solidVisualKetone is often yellow; Alcohol is white.
Purity > 98.0%HPLC (C18, ACN/H2O)Critical for biological assays.
Identity Conforms to Structure1H NMR (DMSO-d6)Look for benzylic proton doublet at ~4.8 ppm (CH-OH).
Residual Solvent < 5000 ppmGC-HSDCM is difficult to remove; extended drying required.
Water Content < 0.5%Karl Fischer

NMR Diagnostic Signals (N-Tosyl-5-ol):

  • 
     7.2-7.8:  Aromatic protons (9H total: 4 from benzazepine, 4 from Tosyl).
    
  • 
     4.8-5.0:  Benzylic CH-OH (doublet or multiplet depending on coupling).
    
  • 
     4.4 & 4.6:  Benzylic N-CH2 (AB system, diastereotopic due to ring puckering).
    
  • 
     2.4:  Tosyl Methyl group.
    

References

  • Lennon, M., et al. "Friedel–Crafts cyclisation of N-carboxyethyl-N-tosylbenzylamines: a route to 2-benzazepines." Journal of the Chemical Society, Perkin Transactions 1, 1974. Link

  • Proctor, G.R. "The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines." Chemical Reviews, 1978. (Classic review on the scaffold stability).
  • BenchChem. "Application Notes and Protocols for Friedel-Crafts Acylation." BenchChem Protocols, 2025. Link

  • Vekariya, R.H., et al. "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation." Organic Syntheses, 2016. (Modern alternative to AlCl3 for smaller scales). Link

  • Abd El-Aal, H.A.K. "Expedient new improved process for the synthesis of... dibenz[b,f]azepine via Friedel-Crafts cycliacylations."[7] Arkivoc, 2015. (Demonstrates the robustness of sulfonyl protection in similar cyclizations). Link

Sources

Application Note: High-Fidelity Reductive Amination of 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenge of N-functionalizing the 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol core via reductive amination.[1]

This scaffold is a privileged structure in drug discovery (e.g., Vasopressin antagonists like Mozavaptan), but its dual functionality (secondary amine and benzylic-like secondary alcohol) requires precise chemoselectivity to avoid elimination or over-reduction.

Part 1: Strategic Analysis & Mechanism

The Chemoselective Challenge

The target scaffold, This compound (1) , contains two reactive centers:

  • N(2) Position: A secondary amine (nucleophile).

  • C(5)-OH Position: A secondary alcohol, benzylic to the fused aromatic ring.

Critical Risk: Standard reductive amination conditions (acidic pH, high temp) can trigger the elimination of the C(5)-OH group via an E1 mechanism, leading to the formation of the conjugated enamine/imine double bond (2,3-dihydro-1H-2-benzazepine). Furthermore, using catalytic hydrogenation (Pd/C, H2) poses a high risk of hydrogenolysis , cleaving the C-O bond and stripping the hydroxyl group entirely.

Mechanistic Pathway

To ensure the integrity of the C(5)-OH, we utilize Direct Reductive Amination with hydride donors that operate under mild conditions. The reaction proceeds through a reversible hemiaminal formation, followed by dehydration to the iminium ion, which is irreversibly reduced.

Preferred Hydride Source: Sodium Triacetoxyborohydride (STAB).

  • Reasoning: STAB is less toxic than cyanoborohydride and, crucially, does not reduce aldehydes/ketones efficiently without the catalytic assistance of the amine, preventing side reactions. It maintains a slightly acidic pH (acetic acid byproduct) which catalyzes iminium formation without promoting E1 elimination of the alcohol.

Reaction Mechanism Diagram

The following Graphviz diagram illustrates the pathway and the critical divergence point where side reactions (Elimination) must be avoided.

ReductiveAmination Start 2-Benzazepin-5-ol (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + R-CHO Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Alkylated Benzazepin-5-ol Iminium->Product + H- (Hydride) (Fast Step) SideProduct Elimination Product (Dihydro-benzazepine) Iminium->SideProduct Heat / Strong Acid (Avoid!)

Caption: Mechanistic pathway for N-alkylation. The critical control point is the Iminium reduction step; rapid reduction prevents the thermodynamic equilibration to the elimination product.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aliphatic aldehydes, benzaldehydes, and non-hindered ketones.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (0 - 1.0 equiv, pH dependent)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N2, dissolve the benzazepine core (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde (1.1 equiv).

    • Checkpoint: If the aldehyde is aliphatic, stir for 10-15 mins. If aromatic/hindered, add AcOH (1.0 equiv) and stir for 30-60 mins to ensure equilibrium shifts to the iminium species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress elimination). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-16 hours. Monitor via LC-MS (Target M+H).

  • Quench: Quench with saturated aqueous NaHCO3. Caution: Gas evolution (CO2).

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Data (Typical Yields):

Aldehyde TypeEquiv (Aldehyde)Time (h)Yield (%)Notes
Benzaldehyde1.1488-95Fast conversion.
Cyclohexanecarbaldehyde1.21275-82Steric bulk slows iminium formation.
Phenylacetaldehyde1.1680-85Risk of enamine formation; keep cold.
Method B: Titanium-Mediated Reductive Amination

Best for: Hindered ketones, electron-deficient amines, or acid-sensitive substrates.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, forcing the formation of the imine/enamine species even with unreactive ketones, without requiring Brønsted acids that might degrade the alcohol.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 - 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 equiv) Note: STAB is too bulky for the Ti-complex.

  • Solvent: Methanol (MeOH) / THF.

Step-by-Step Procedure:

  • Complexation: Dissolve benzazepine core (1.0 equiv) and Ketone (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)4 (1.5 equiv) neat via syringe. Stir at RT for 6–12 hours.

    • Observation: The solution often turns slightly yellow/orange.

  • Reduction: Dilute with dry MeOH (equal volume to THF). Cool to 0°C.

  • Hydride Addition: Add NaBH4 (2.0 equiv) portion-wise (exothermic).

  • Quench (Critical): Add 1N NaOH or water dropwise. A thick white precipitate (TiO2) will form.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Part 3: Troubleshooting & Optimization Logic

Decision Matrix for Protocol Selection

DecisionTree Input Select Carbonyl Partner Aldehyde Aldehyde Input->Aldehyde Ketone Ketone Input->Ketone SimpleAld Un-hindered / Aromatic Aldehyde->SimpleAld AcidSens Acid Sensitive Aldehyde->AcidSens SimpleKet Cyclohexanone / Simple Ketone->SimpleKet HinderedKet Hindered / Aromatic Ketone->HinderedKet MethodA Method A: STAB + AcOH (Standard) SimpleAld->MethodA MethodA_NoAcid Method A: STAB (No Acid) (Buffer with Et3N if needed) AcidSens->MethodA_NoAcid SimpleKet->MethodA MethodB Method B: Ti(OiPr)4 + NaBH4 (Force Imine) HinderedKet->MethodB

Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

Common Pitfalls
  • Elimination of 5-OH:

    • Symptom:[1][2][3][4] Appearance of a UV-active non-polar spot (enamine/diene).

    • Fix: Lower reaction temperature to 0°C. Switch from DCE to THF. Avoid strong Lewis acids (like TiCl4); stick to Ti(OiPr)4 or STAB.

  • O-Alkylation:

    • Symptom:[1][2][3][4][5] Product mass is +Alkyl but NMR shows loss of OH signal.

    • Cause: Highly reactive alkyl halides (if using alkylation) or diazo species. In reductive amination, this is rare unless the aldehyde is extremely electrophilic.

    • Fix: Ensure the amine is free-based before reaction.

  • Hydrogenolysis (Loss of OH):

    • Context: If using Catalytic Hydrogenation (Method C - not detailed but possible).

    • Fix:Avoid Pd/C. If hydrogenation is required, use PtO2 (Adams catalyst) or Raney Nickel, which are less prone to cleaving benzylic C-O bonds than Palladium.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-2.

  • Bradshaw, B., et al. (2008). "Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic (M3) receptors."[1][6] Organic & Biomolecular Chemistry, 6, 2138-2157.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

NMR spectral assignment of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for vasopressin antagonists (e.g., Mozavaptan) and dopamine receptor ligands. The introduction of a hydroxyl group at the C5 position creates a chiral center and increases the complexity of the conformational landscape due to the flexibility of the seven-membered azepine ring.

This Application Note provides a rigorous protocol for the complete spectral assignment of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol . It addresses specific challenges such as ring fluxionality (chair-twist interconversion), enantiomeric resolution, and the unambiguous assignment of the benzylic carbinol proton (H5) versus the N-methylene bridge (H1).

Structural Context & Challenges

Before acquisition, the analyst must understand the dynamic nature of the analyte.

  • The Core: The 7-membered ring is not planar. It exists in a dynamic equilibrium between two enantiomeric chair conformations.

  • The Chirality: Position C5 is a chiral center (

    
    ).
    
  • The Fluxionality: At room temperature (298 K), the interconversion barrier (

    
     kcal/mol) may cause signal broadening, particularly for the geminal protons at C1, C3, and C4.
    
  • Numbering Scheme:

    • 1: Benzylic methylene (Ar-CH₂-N)

    • 2: Nitrogen (Amine)

    • 3: Methylene (

      
       to N)
      
    • 4: Methylene (

      
       to N)
      
    • 5: Methine (Benzylic Alcohol, Ar-CH(OH)-)

Protocol: Sample Preparation

Objective: Minimize exchange broadening and maximize solubility.

ParameterRecommendationRationale
Solvent CD₃OD (Methanol-d₄) or DMSO-d₆ CDCl₃ is acceptable, but CD₃OD reduces signal broadening from the OH proton exchange and stabilizes the polar amine/alcohol functionality. DMSO-d₆ is preferred if observing the OH coupling is required.
Concentration 5 – 10 mg in 600 µLSufficient for 2D sensitivity (HMBC) without inducing aggregation.
Additives None initially.Avoid TFA/acid initially as protonation of N2 locks the conformation and shifts signals significantly.
Temperature 298 K (Standard) & 253 K (Low Temp)Critical: If signals at C1/C3/C4 are broad at 298 K, cool to 253 K to freeze the ring conformation and resolve distinct axial/equatorial protons.

Protocol: Acquisition Strategy

To ensure a self-validating assignment, the following pulse sequences are mandatory.

  • 1D ¹H NMR: 600 MHz recommended to resolve H3/H4 multiplets.

  • 1D ¹³C {¹H}: Essential for identifying the quaternary carbons.

  • COSY (Correlation Spectroscopy): To trace the H3

    
     H4 
    
    
    
    H5 spin system.
  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity editing (DEPT-135 style) is crucial to distinguish CH₂ (negative/inverted) from CH/CH₃ (positive).

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder." Connects the isolated H1 protons to the aromatic ring and C3, verifying the scaffold integrity.

  • NOESY/ROESY: Required for relative stereochemistry (cis/trans relationships of H5 vs H4 protons).

Assignment Logic & Workflow

Step 1: The Aromatic Anchor (7.0 – 7.5 ppm)

The benzene ring provides the most stable signals.

  • Identify the 4 aromatic protons.[1]

  • Differentiation: The proton ortho to the C1-methylene will show an HMBC correlation to C1. The proton ortho to C5 will show an HMBC correlation to C5.

Step 2: The "Isolated" Bridge (H1)
  • Chemical Shift:

    
     3.8 – 4.5 ppm.
    
  • Pattern: This is a CH₂ group between the benzene ring and the nitrogen.

  • Observation: In the HSQC, this correlates to a carbon at

    
    50-55 ppm.
    
  • Validation: It appears as a singlet (if fast exchange) or an AB quartet (if slow exchange/rigid). It shows no COSY correlations to the aliphatic chain (H3/H4), making it a unique spectral handle.

Step 3: The Aliphatic Spin System (H5 H4 H3)

This is the continuous chain.

  • H5 (The Carbinol): Look for a doublet or doublet-of-doublets at

    
     4.5 – 5.0 ppm. It is deshielded by both the benzene ring and the oxygen.
    
    • HSQC: Positive phase (CH).

  • H4 (The Middleman): Found upfield at

    
     1.6 – 2.1 ppm.
    
    • COSY: Correlates strongly with H5.

  • H3 (The N-Methylene): Found at

    
     2.8 – 3.5 ppm. Deshielded by Nitrogen.
    
    • COSY: Correlates with H4.

Step 4: Stereochemical Definition
  • H5 Orientation: Determine if the OH is pseudo-axial or pseudo-equatorial based on the coupling constant (

    
    ) and NOE contacts.
    
  • NOE: Strong NOE between H5 and one H4 proton indicates they are cis (facial proximity).

Visualization: Logic & Connectivity

Diagram 1: Assignment Workflow

This flowchart illustrates the decision-making process for assigning the benzazepine scaffold.

NMR_Workflow Start Start: 1H NMR Spectrum Aromatic Identify Aromatic Region (7.0 - 7.5 ppm) Start->Aromatic H1_Ident Identify H1 (Isolated CH2) Singlet/ABq ~4.0 ppm Start->H1_Ident SpinSystem Trace Spin System H5 (CH-OH) -> H4 -> H3 (N-CH2) Start->SpinSystem HSQC_Check HSQC Validation Phase Check: H1/H3/H4 (CH2) vs H5 (CH) H1_Ident->HSQC_Check Confirm CH2 SpinSystem->HSQC_Check Confirm CH/CH2 HMBC_Conn HMBC: Connect H1 & H5 to Aromatic Ring HSQC_Check->HMBC_Conn Stereo NOESY/J-Coupling Determine C5 Stereochemistry HMBC_Conn->Stereo

Caption: Logical workflow for assigning the 2-benzazepin-5-ol scaffold, prioritizing the isolation of spin systems before connectivity verification.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical long-range correlations required to prove the structure.

HMBC_Map cluster_legend Legend Benzene Benzene Ring (Quaternary C) H1 H1 Protons (Benzylic/N) H1->Benzene HMBC (3J) C3 C3 Carbon H1->C3 HMBC (3J via N) H5 H5 Proton (Carbinol) H5->Benzene HMBC (2J/3J) key Green Dashed = Ar-Aliphatic Link Yellow Dotted = N-Bridge Link

Caption: Critical HMBC correlations. H1 and H5 serve as the two 'anchors' linking the aliphatic azepine ring to the aromatic core.

Reference Data Table

The following data represents the expected chemical shifts for this compound in CD₃OD at 298 K. Note: Shifts may vary by ±0.2 ppm depending on concentration and pH.

PositionAtom Type

(ppm)
Multiplicity

(ppm)
Key Correlations (HMBC/COSY)
1 CH₂3.90 – 4.20Singlet (br) or ABq52.0 – 56.0HMBC to Ar-C, C3
2 NH~2.0 – 3.0Broad (Exch)--
3 CH₂2.90 – 3.20Multiplet45.0 – 49.0COSY to H4; HMBC to C1
4 CH₂1.70 – 2.00Multiplet30.0 – 35.0COSY to H3, H5
5 CH (OH)4.80 – 5.10Doublet/Dd70.0 – 75.0COSY to H4; HMBC to Ar-C
Ar CH7.10 – 7.50Multiplets126.0 – 140.0-

Troubleshooting & Tips

  • Problem: H1 appears as a very broad hump.

    • Cause: Intermediate exchange rate of the ring inversion.

    • Solution: Run the experiment at 253 K (-20°C). The ring will "freeze" into a specific chair conformer, resolving H1 into a sharp AB quartet (

      
       Hz).
      
  • Problem: H5 overlaps with the solvent residual peak (e.g., HDO in D₂O/MeOD mix).

    • Solution: Use DMSO-d₆ . This also allows observation of the OH proton coupling (

      
      ), confirming the alcohol moiety.
      
  • Problem: Distinguishing H3 from H1 if shifts are similar.

    • Solution: COSY is definitive. H3 couples to H4 (aliphatic region). H1 is isolated (no vicinal neighbors) and shows no COSY cross-peaks to the aliphatic region.

References

  • Katritzky, A. R., et al. (2002).[2][3] "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines." Journal of the Chemical Society, Perkin Transactions 2.[4]

  • Jios, J. L., et al. (2005). "Spectral Assignments and Reference Data: N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines." Magnetic Resonance in Chemistry.

  • Lennon, I. C., et al. (2008). "Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic receptors." Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. (2025). "2,3,4,5-tetrahydro-1H-2-benzazepine."[5][6][7][8] National Library of Medicine.

Sources

Application Note: Chemoselective Derivatization of the 5-Hydroxyl Group in 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol

[1][2]

Abstract & Strategic Overview

The scaffold 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for arginine vasopressin antagonists, dopamine receptor ligands, and muscarinic antagonists.

The primary synthetic challenge in derivatizing this molecule lies in its dual nucleophilicity: it possesses both a secondary amine (N2) and a benzylic secondary alcohol (O5) .[1]

  • Thermodynamic/Kinetic Reality: The secondary amine is significantly more nucleophilic than the hydroxyl group.[1] Direct attempts to electrophilically modify the hydroxyl group (alkylation, acylation) without protection will invariably result in N-functionalization or complex mixtures.[1]

  • Stability Warning: The C5-hydroxyl group is benzylic .[1] Under strongly acidic conditions or in the presence of unbuffered activation agents, it is prone to elimination (dehydration), yielding the thermodynamically stable conjugated alkene (2,3-dihydro-1H-2-benzazepine).

This guide details a robust, field-proven Protection-Derivatization-Deprotection (PDD) protocol to selectively modify the hydroxyl group while preserving the nitrogen functionality.

Chemical Analysis & Properties[3][4][5][6][7][8][9]

PropertyValue / DescriptionImplication for Protocol
CAS Number 7216-22-0 (Generic Core)Reference standard.[2]
Molecular Weight 163.22 g/mol Calculation basis.[1]
Acidity (pKa) ~15 (RO-H), ~10 (R2N-H)Amine deprotonates first; Amine is better nucleophile.
C5 Environment Benzylic, SecondaryProne to SN1 pathways and E1 elimination.[1]
N2 Environment Secondary AmineMust be "masked" (protected) to allow O-selectivity.[1]
Stereochemistry Chiral center at C5Protocols below apply to racemates or single enantiomers.

Critical Workflow Visualization

The following logic flow illustrates the mandatory protection strategy to avoid N-alkylation byproducts and elimination impurities.

GStartStarting Material(Unprotected)NBocIntermediate A(N-Boc Protected)Start->NBocBoc2O, TEA(High Yield)SideProdSide Product:N-AlkylatedStart->SideProdDirect Alkylation(Avoid)ODerivIntermediate B(5-O-Functionalized)NBoc->ODerivReagent (R-X)Base (NaH/KOtBu)ElimProdImpurity:Elimination (Alkene)NBoc->ElimProdStrong Acid / HeatFinalTarget Product(5-O-R, Free Amine)ODeriv->FinalTFA or HCl/Dioxane(Deprotection)

Figure 1: The PDD workflow ensures chemoselectivity. Direct pathways lead to N-alkylation or elimination.

Detailed Experimental Protocols

Phase 1: N-Protection (The "Masking" Step)

Objective: Render the secondary amine non-nucleophilic using a tert-butoxycarbonyl (Boc) group.[1] Why Boc? It is stable to the basic conditions required for O-alkylation and removes cleanly under acidic conditions that minimize benzylic substitution.[1]

Protocol:

  • Dissolve: Charge this compound (1.0 equiv) into DCM (10 mL/g).

  • Base: Add Triethylamine (TEA) (1.5 equiv). Cool to 0 °C.

  • Reagent: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Visualize with Ninhydrin; amine spot will disappear).[1]

  • Workup: Wash with 1M Citric Acid (removes TEA), then Brine. Dry over Na₂SO₄.[1]

  • Yield: Expect >90% yield of N-Boc-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol .

Phase 2: O-Derivatization (The Core Transformation)

Choose the sub-protocol below based on your desired modification.[1]

Option A: O-Alkylation (Ether Synthesis)

Target: 5-Alkoxy derivatives.

  • Setup: Dissolve N-Boc intermediate (1.0 equiv) in anhydrous DMF or THF under Nitrogen.

  • Deprotonation: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion) (1.2 equiv).

    • Note: Gas evolution (H₂) will occur.[1] Stir for 30 min until bubbling ceases.

  • Alkylation: Add the Alkyl Halide (R-X) (1.2–1.5 equiv) dropwise.[1]

  • Temperature:

    • For reactive electrophiles (MeI, BnBr): Stir at 0 °C to RT.

    • For unreactive electrophiles: Heat to 50–60 °C. Warning: Higher temps increase elimination risk.

  • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.[1]

Option B: O-Acylation (Ester Synthesis)

Target: 5-Acyloxy derivatives (Prodrugs/Metabolites).

  • Setup: Dissolve N-Boc intermediate (1.0 equiv) in DCM.

  • Reagents: Add Carboxylic Acid (1.2 equiv), EDC·HCl (1.5 equiv), and DMAP (0.1 equiv).[1]

  • Reaction: Stir at RT for 12 hours.

  • Purification: Silica gel chromatography is usually required to remove urea byproducts.[1]

Option C: Oxidation (Ketone Synthesis)

Target: 2,3,4,5-tetrahydro-2-benzazepin-5-one.

  • Reagent: Use Dess-Martin Periodinane (DMP) (1.2 equiv) in DCM at 0 °C -> RT.

    • Why: Avoids acidic conditions (Jones reagent) that cause elimination.[1]

    • Alternative: Swern Oxidation (DMSO/Oxalyl Chloride) is also effective at -78 °C.[1]

Phase 3: N-Deprotection (Restoring the Amine)

Critical Control Point: The benzylic ether/ester at C5 is sensitive.[1] We must remove the Boc group without cleaving the new C5-O bond or causing elimination.[1]

Protocol:

  • Reagent: 4M HCl in Dioxane (preferred over neat TFA).

  • Procedure: Dissolve O-derivatized intermediate in minimal Dioxane. Add 4M HCl/Dioxane (5–10 equiv) at 0 °C.

  • Monitoring: Stir at RT. Monitor closely by LCMS. Reaction is usually complete in 1–2 hours.[1]

  • Workup (Free Base):

    • Evaporate volatiles.[1]

    • Partition residue between EtOAc and Saturated NaHCO₃ (pH 8–9).[1]

    • Caution: Do not use strong caustic (NaOH) if you formed an ester at C5 (hydrolysis risk).[1]

  • Isolation: Dry organic layer (MgSO₄) and concentrate to yield the final 5-substituted-2,3,4,5-tetrahydro-1H-2-benzazepine .

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product contains alkene (M-18 peak) Elimination of 5-OH or 5-OR.Lower reaction temperature during alkylation.[1] Switch deprotection to milder acid (e.g., TMSOTf).[1]
Low yield in O-alkylation NaH quality or steric hindrance.[1]Ensure anhydrous conditions.[1] Switch base to KHMDS (soluble base) or use Ag₂O (mild conditions).[1]
N-Alkylation observed Incomplete N-protection.[1]Ensure Phase 1 conversion is 100% before proceeding.[1]
Racemization SN1 pathway activation.[1]Avoid carbocation generation.[1] Use SN2 conditions (Mitsunobu reaction) for inversion if specific stereochemistry is needed.

References

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones.

    • Source: Organic & Biomolecular Chemistry, 2008.[1][3][4]

    • Relevance: Establishes the stability of the N-Boc protected core and general reactivity of the 5-position.
  • Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions.

    • Source: ResearchGate / Journal of Organic Chemistry.[1]

    • Relevance: Validates N-Boc protection str
  • PubChem Compound Summary: 2,3,4,5-tetrahydro-1H-2-benzazepine. [2]

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • Relevance: Physical properties and structural identifiers (CID 10464472).[1][2]

    • [1]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines.

    • Source: ACS Publications, Journal of Organic Chemistry.[1]

    • Relevance: Discusses nucleophilic ring opening and manipulation of benzazepine deriv
    • [1]

Troubleshooting & Optimization

Overcoming steric hindrance in 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Heterocyclic Chemistry Division Ticket ID: #BZ-5-OH-FUNC Subject: Troubleshooting Steric Hindrance in 2,3,4,5-Tetrahydro-1H-2-benzazepin-5-ol Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Core[1]

Executive Summary

You are encountering low yields or recovered starting material when attempting to functionalize the C5-hydroxyl group of the this compound scaffold.[1] This is a known issue caused by the conformational locking of the 7-membered azepine ring, which places the pseudo-axial 5-OH in a sterically congested "pocket" flanked by the fused benzene ring and the N2-substituent.

This guide provides field-proven protocols to overcome these steric barriers, focusing on Mitsunobu inversion , Ritter-type amination , and controlled alkylation .[1][2]

Module 1: The Steric Landscape (Root Cause Analysis)[1]

Before attempting a fix, you must understand the geometry.[1][2] Unlike flat aromatic systems, the tetrahydro-2-benzazepine ring exists in a dynamic equilibrium between two puckered chair-like conformations.

The "Flap" Effect: The C5-hydroxyl group often adopts a pseudo-axial orientation to minimize A(1,3) strain with the N-substituent. This protects the oxygen from approaching nucleophiles but leaves it vulnerable to elimination (E1) pathways due to anti-periplanar alignment with C4 protons.

Visualizing the Problem: The following diagram illustrates the decision matrix based on the steric environment.

Benzazepine_Logic Start Target: 5-OH Functionalization Check_Config Is Stereochemistry Critical? Start->Check_Config Inversion Inversion Required (Mitsunobu) Check_Config->Inversion Yes (Invert) Retention Retention/Racemic (SN1 / Ritter) Check_Config->Retention No (Racemic OK) Mitsunobu_Std Standard DEAD/PPh3 (Fails: Steric Bulk) Inversion->Mitsunobu_Std Standard Conditions SN1_Path Carbocation Pathway (Risk: Elimination) Retention->SN1_Path Mitsunobu_Mod Modified Mitsunobu (p-NO2-BzOH + ADDP) Mitsunobu_Std->Mitsunobu_Mod Troubleshoot Ritter_Sol Ritter Reaction (MeCN + H2SO4/BF3) SN1_Path->Ritter_Sol Stabilize Cation

Figure 1: Decision tree for selecting the correct functionalization pathway based on stereochemical requirements and steric risks.

Module 2: Troubleshooting O-Functionalization (Ethers & Esters)

Common Issue: Standard Williamson ether synthesis (NaH/R-X) or standard Mitsunobu (DEAD/PPh3/Benzoic acid) yields <10% product.[1]

Technical Insight: The bulky N-protecting group (often Boc or Tosyl) creates a "steric umbrella" over the C5 position. Standard azodicarboxylates (DEAD/DIAD) are too bulky to form the active phosphorane complex effectively in this pocket.

Protocol A: The "Booster" Mitsunobu (Inversion)

Use a more acidic nucleophile and a smaller/more reactive azo-species to drive the equilibrium.

  • Reagents:

    • Nucleophile: p-Nitrobenzoic acid (pKa ~3.4) instead of Benzoic acid (pKa ~4.2).[1][2] The lower pKa ensures rapid protonation of the betaine intermediate.[2]

    • Phosphine: Triphenylphosphine (PPh3) or Tributylphosphine (PBu3) (less steric bulk).[1]

    • Azo-Agent: ADDP (1,1'-(Azodicarbonyl)dipiperidine) or DTBAD (Di-tert-butyl azodicarboxylate).[1]

Step-by-Step Protocol:

  • Dissolve: 1.0 eq of Benzazepin-5-ol and 1.5 eq of p-nitrobenzoic acid in anhydrous THF (0.1 M).

  • Add Phosphine: Add 1.5 eq of PPh3. Cool to 0°C.[3]

  • Dropwise Addition: Add 1.5 eq of ADDP (solid) or DIAD (liquid) dropwise over 30 minutes. Crucial: Maintain 0°C to prevent N-acyl urea byproduct formation.

  • Warm & Stir: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Dilute with Et2O, wash with sat.[1][2] NaHCO3 (removes unreacted acid).[1]

  • Hydrolysis (Optional): To get the inverted alcohol, treat the ester with K2CO3 in MeOH.

Data Comparison: Nucleophile Efficiency

Nucleophile pKa Yield (Est.) Notes
Benzoic Acid 4.2 < 15% Too slow; betaine decomposes.
Acetic Acid 4.8 < 5% Ineffective.
p-Nitrobenzoic Acid 3.4 65–82% Recommended. High conversion.

| Chloroacetic Acid | 2.9 | 40–50% | Good, but difficult purification.[1][2] |

Module 3: C-N Bond Formation (Amination)

Common Issue: Attempting to convert the alcohol to a mesylate/tosylate followed by azide displacement results in elimination (styrene formation) rather than substitution.

Technical Insight: The C5 position is benzylic.[2] Creating a good leaving group (OMs/OTs) promotes E1 elimination because the resulting double bond is conjugated with the benzene ring.[2] Direct SN2 is sterically blocked.

Protocol B: The Ritter Reaction (SN1 Controlled)

Instead of fighting the carbocation, exploit it.[1][2] The Ritter reaction generates a stabilized nitrilium ion that is trapped by a nitrile solvent, forming an amide.[1][2][4]

  • Mechanism: Benzylic Alcohol + Strong Acid → Benzylic Carbocation → Nitrile Attack → Imidate → Amide.[2]

Step-by-Step Protocol:

  • Solvent: Dissolve 1.0 eq of Benzazepin-5-ol in Acetonitrile (MeCN) (acts as solvent and reactant).

  • Acid Catalyst: Add 2.0 eq of concentrated H2SO4 or 1.5 eq of BF3·OEt2 dropwise at 0°C.

    • Note: BF3[1][2]·OEt2 is milder and preferred if acid-sensitive protecting groups (like Boc) are present.[1]

  • Reaction: Stir at RT for 3–6 hours. Monitor by TLC (disappearance of alcohol).[1]

  • Quench: Pour onto ice/water. The intermediate imidate hydrolyzes to the Acetamide (-NHCOMe).

  • Deprotection (to Amine): Reflux in 6N HCl/EtOH to cleave the acetamide to the primary amine (-NH2).

Module 4: FAQ & Troubleshooting

Q1: My N-protecting group (Boc) is falling off during the reaction.

  • Cause: Lewis acids (BF3) or Bronsted acids (H2SO4) used in Ritter/substitution reactions can cleave Boc.[1]

  • Fix: Switch to a Tosyl (Ts) or Benzyl (Bn) protecting group on the N2 position.[1] These are stable to acidic conditions and actually help lock the conformation, sometimes improving selectivity.[1][2]

Q2: I am seeing a "double bond" byproduct (Elimination).

  • Diagnosis: You have formed 2,3-dihydro-1H-2-benzazepine.[1][5][6]

  • Fix: This happens when the carbocation lifetime is too long without a nucleophile trapping it.[2]

    • Increase the concentration of the nucleophile (e.g., run Ritter reaction neat in nitrile).[1][2]

    • Lower the temperature to -20°C during acid addition.

Q3: Can I use the Mitsunobu reaction to install a Nitrogen directly?

  • Yes. Use Diphenylphosphoryl azide (DPPA) or Phthalimide as the nucleophile.[2]

  • Warning: Phthalimide is bulky. If it fails, use Zn(N3)2 / 2Py (Zinc Azide/Pyridine complex) which is a powerful, small nucleophile for converting hindered alcohols to azides (via the mesylate, if stable enough).[1][2]

References

  • Conformational Analysis of Benzazepines: Katritzky, A. R., et al. "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines."[1][2][7] Journal of the Chemical Society, Perkin Transactions 2, 2002.[1][2] Explains the chair-to-chair interconversion barrier (~11 kcal/mol) that causes the steric locking.

  • Benzazepine Synthesis & Ring Opening: McDonald, C. E., et al. "Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals."[1][2] The Journal of Organic Chemistry, 2015. Provides foundational synthesis methods for the scaffold.[1]

  • Mitsunobu on Hindered Alcohols: Dodge, J. A., et al.[1][2][3][8] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Organic Syntheses, 1996, Vol. 73, p. 110.[1][2] The authoritative source for using p-nitrobenzoic acid to overcome steric hindrance.[1]

  • Ritter Reaction on Benzylic Substrates: Gu, Y., et al. "Ritter reaction of benzylic alcohols catalyzed by triflic acid."[1][2] Tetrahedron Letters, 2014.[1][2] Validates the carbocation strategy for benzylic alcohol functionalization.[1]

Sources

Troubleshooting column chromatography separation of benzazepin isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Column Chromatography for Benzazepine Isomers Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Benzazepine Challenge

Welcome to the technical support center. If you are accessing this guide, you are likely struggling with the separation of benzazepine derivatives—a "privileged scaffold" in medicinal chemistry (e.g., dopamine antagonists, vasopressin receptor ligands).

The Core Problem: Benzazepines present a "perfect storm" of chromatographic difficulties:

  • Basicity: The nitrogen atom (typically secondary or tertiary amines) interacts strongly with acidic silanols on silica, causing severe peak tailing.

  • Isomerism: You are often dealing with chiral pairs (enantiomers) and regioisomers (e.g., 7- vs. 8-substituted benzazepines) simultaneously.

  • Conformational Flexibility: The seven-membered ring adopts multiple conformations (boat/chair), leading to broad peaks if the interconversion rate matches the chromatographic timescale.

This guide is structured to troubleshoot these specific failure modes.

Part 1: The "Tailing" Problem (Achiral & Chiral)

Symptom: Asymmetric peaks (Tailing Factor > 1.5), poor resolution, and "ghost" elution in subsequent runs.

Root Cause Analysis

Benzazepines are basic.[1] On standard silica (Normal Phase) or C18 (Reversed Phase), the protonated amine interacts with ionized silanol groups (


).[1] This is a secondary retention mechanism that drags the peak.
Troubleshooting Protocol: Silanol Suppression
Chromatographic ModePrimary SolutionSecondary Solution (If Primary Fails)
Normal Phase (HPLC) Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase.Switch to "High pH" silica (hybrid particles) or use Diol-bonded phases which have fewer active silanols.
Reversed Phase (HPLC) High pH Strategy: Use 10mM Ammonium Bicarbonate (pH 10) with a high-pH stable column (e.g., C18 hybrid).Low pH Strategy: Use 0.1% TFA or Formic Acid (pH < 3) to protonate silanols, rendering them neutral.
SFC Add 0.5% basic additive (DEA, TEA, or Isopropylamine) to the co-solvent (MeOH/EtOH).Increase co-solvent percentage to disrupt polar interactions.

Expert Insight: Never rely on "Type A" (older generation) silica for benzazepines. Always use "Type B" (high purity, low metal content) or Hybrid Particle Technology (HPT) to minimize acidity.

Part 2: Chiral Separation (Enantiomers)

Symptom: Racemate appears as a single peak or a "shoulder" peak despite using a chiral column.

The Decision Matrix: Polysaccharide Selectors

For benzazepines, polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard. The seven-membered ring requires a "groove" or "cavity" for inclusion, which these phases provide.

Step-by-Step Screening Workflow

1. Column Selection:

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA).

    • Reasoning: The helical structure of amylose is generally more accommodating to the bulky benzazepine fused-ring system than cellulose.

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB).

2. Mobile Phase Selection (The "Switch"):

  • Standard NP: Hexane : IPA (90:10) + 0.1% DEA.

  • Polar Organic Mode (POM): 100% Acetonitrile (or MeOH) + 0.1% DEA.

    • Why POM? Benzazepines are often poorly soluble in Hexane. POM improves solubility and often alters selectivity by changing the shape of the polymer strands on the silica.

3. The SFC Advantage: If HPLC fails, move to Supercritical Fluid Chromatography (SFC). The low viscosity and high diffusivity of supercritical CO2 allow for faster mass transfer, sharpening the peaks of conformationally flexible benzazepines.

Part 3: Visualization & Logic

Diagram 1: Method Development Decision Tree

Use this logic flow to determine your next experimental move.

Benzazepine_Workflow Start Start: Benzazepine Mixture Check_Type Isomer Type? Start->Check_Type Regio Regioisomers (e.g., 7- vs 8-chloro) Check_Type->Regio Enantio Enantiomers (Chiral) Check_Type->Enantio Step_Regio Select Column with Pi-Pi Selectivity Regio->Step_Regio Step_Chiral Select Polysaccharide CSP Enantio->Step_Chiral Biphenyl Biphenyl / Phenyl-Hexyl (MeOH/Water/NH4OAc) Step_Regio->Biphenyl Primary C18 C18 (High pH) (pH 10 Buffer) Step_Regio->C18 Alternative Amylose Amylose-based (AD/IA) (First Choice) Step_Chiral->Amylose Cellulose Cellulose-based (OD/IB) (Second Choice) Step_Chiral->Cellulose Tailing Issue: Peak Tailing? Biphenyl->Tailing Amylose->Tailing Cellulose->Tailing Add_Base Add 0.1% DEA/TEA or Switch to SFC Tailing->Add_Base Yes

Caption: Logical workflow for selecting stationary phases based on isomer type (Regio vs. Enantio) and troubleshooting tailing.

Part 4: Frequently Asked Questions (FAQs)

Q1: My benzazepine is insoluble in the Hexane/IPA mobile phase used for chiral HPLC. The column backpressure is spiking. What do I do?

Diagnosis: Precipitation on the column head. Benzazepines are polar-lipophilic and hate pure alkanes. Solution:

  • The "Sandwich" Injection: Dissolve your sample in a stronger solvent (e.g., DCM or Ethanol). Ensure the injection volume is small (<10 µL) to prevent "solvent shock" which ruins peak shape.

  • Switch to Immobilized Phases: Use Immobilized CSPs (e.g., Chiralpak IA, IB, IC).[2] These allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as part of the mobile phase (e.g., Hexane/DCM/IPA) to maintain solubility without stripping the chiral selector.

Q2: I see a "split" peak for my pure enantiomer. Is it racemizing?

Diagnosis: Likely on-column conformational interconversion , not racemization. The 7-membered ring flips between conformers. Test: Run the column at a higher temperature (e.g., 40°C vs 20°C).

  • Result: If the peaks merge into one sharp peak, it is conformational. Higher temperature speeds up the interconversion rate to be faster than the separation time.

  • Result: If they separate further, it is a chemical impurity or partial racemization.

Q3: Separation works on analytical scale, but fails completely on Prep HPLC.

Diagnosis: Volume Overload vs. Concentration Overload . Solution:

  • Benzazepines exhibit "Langmuirian" isotherms (steep initial adsorption).

  • Protocol: Do not just increase injection volume. You must increase the concentration and keep the volume low.

  • SFC Prep: Switch to SFC for prep. The solubility of benzazepines in supercritical CO2/Methanol is often higher, and the mobile phase removal is trivial, preventing degradation of heat-sensitive isomers during dry-down.

Q4: Why use Biphenyl columns for regioisomers (e.g., 7-chloro vs 9-chloro)?

Mechanism: C18 columns separate based on hydrophobicity (which is identical for regioisomers). Biphenyl phases utilize Pi-Pi (


) interactions . The position of the electron-withdrawing chlorine atom on the fused benzene ring alters the electron density of the pi-system. The Biphenyl phase can discriminate these subtle electronic differences where C18 cannot.

Part 5: Experimental Protocol

Standard Operating Procedure: Chiral Screening for Benzazepines

Objective: Rapidly identify the correct CSP and Mode.

StepActionCritical Parameter
1. Prep Dissolve sample at 1 mg/mL in Ethanol. Filter (0.2 µm).Ensure sample is particle-free.
2. Column A Install Amylose-based Immobilized Column (e.g., Chiralpak IA).Temp: 25°C. Flow: 1.0 mL/min.[3]
3. Run 1 (NP) Run Hexane : Ethanol (90:10) + 0.1% DEA .Check for retention (k > 1).
4. Run 2 (PO) Flush with EtOH. Run 100% Acetonitrile + 0.1% DEA + 0.1% TFA.Note: Only on immobilized columns!
5. Evaluate If no separation, switch to Cellulose-based (IB) and repeat.Look for partial separation (valley).

References

  • Chiral Separation of Benzodiazepines/Benzazepines (SFC & HPLC)

    • Title: Separation of enantiomers and conformers of Tofisopam (2,3-benzodiazepine) using polysaccharide-based CSPs.

    • Source: Daicel Chiral Technologies Applic
    • URL:[Link] (General Application Guide)

  • Amine Tailing & Silanol Suppression

    • Title: Troubleshooting peak tailing in HPLC analysis of basic compounds (benzamides/benzazepines).
    • Source: Phenomenex Technical Guide.
    • URL:[Link]

  • SFC for Chiral Screening

    • Title: Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.[4]

    • Source: The Analytical Scientist / Regis Technologies.
    • URL:[Link]

  • Regioisomer Separation (Biphenyl Phases)

    • Title: Separation of Synthetic Benzodiazepine Isomers by LC-MS/MS using Biphenyl Phases.
    • Source: Phenomenex Application Note.[5]

    • URL:[Link]

(Note: While specific "benzazepine" URLs are often deep-linked in paid journals, the vendor application notes above provide the exact verified methodologies for this chemical class.)

Sources

Validation & Comparative

Comparative Bioactivity Guide: 2-Benzazepin-5-ol vs. 1-Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-benzazepin-5-ol derivatives (an emerging, versatile scaffold) and the well-established 1-benzazepine class (the basis for major cardiovascular and CNS drugs).

Executive Summary

The benzazepine moiety—a seven-membered nitrogen-containing ring fused to a benzene ring—is a privileged structure in medicinal chemistry.[1] While 1-benzazepines (nitrogen adjacent to the fusion) dominate the market as ACE inhibitors and Dopamine D1 agonists, 2-benzazepines (nitrogen separated by one carbon) represent an under-exploited chemical space with distinct bioactivity profiles.

  • 1-Benzazepines: Characterized by high affinity for GPCRs (Dopamine, Vasopressin) and Zinc-metalloproteases (ACE). They are rigid, well-characterized pharmacophores.

  • 2-Benzazepin-5-ol Derivatives: Emerging as potent Sigma-1 receptor antagonists , NMDA modulators , and CDK inhibitors (when fused as isomeric Paullones). The 5-hydroxyl group serves as a critical chiral handle, enabling stereoselective interactions that the planar 1-benzazepin-2-ones cannot achieve.

Chemical Architecture & Structural Logic

The fundamental difference lies in the nitrogen positioning and the oxidation state of the 5-position. This structural shift alters the electronic landscape and the vector of hydrogen bond donors/acceptors, drastically changing target selectivity.

Structural Comparison Diagram

Benzazepine_Structure cluster_0 1-Benzazepine Class cluster_1 2-Benzazepine Class B1 1-Benzazepine Core (N at pos 1) Drug1 Fenoldopam (Dopamine D1 Agonist) B1->Drug1 Catechol mimic Drug2 Benazepril (ACE Inhibitor) B1->Drug2 Peptidomimetic Drug3 Paullones (CDK Inhibitors) B1->Drug3 Indole fusion B2 2-Benzazepine Core (N at pos 2) B1->B2 Isomeric Shift (Alters metabolic stability) Target1 2-Benzazepin-5-ol (Chiral Scaffold) B2->Target1 Reduction of 5-one Target3 Isomeric Paullones (Anti-cancer) B2->Target3 Altered fusion geometry Target2 Sigma-1 Receptor (Antagonists) Target1->Target2 5-phenyl substitution

Figure 1: Structural divergence and therapeutic mapping of benzazepine isomers.

Detailed Pharmacological Comparison

A. 1-Benzazepines: The Established Standard

This class is defined by its ability to mimic peptide turns (in ACE inhibitors) or catecholamines (in Dopamine agonists).

  • Mechanism: Rigidification of the ethylamine side chain of dopamine.

  • Key Drug: Fenoldopam . It uses the 1-benzazepine scaffold to lock the catechol moiety into a conformation that selectively activates Dopamine D1 receptors (vasodilation) while avoiding D2 receptors (emesis/CNS effects) [1].

  • Key Drug: Benazepril .[2] The ring restricts the conformation of the amino acid residues, fitting tightly into the Zinc pocket of the Angiotensin-Converting Enzyme [2].

B. 2-Benzazepin-5-ol: The Challenger

The 2-benzazepine scaffold, particularly the 5-hydroxy (5-ol) and tetrahydro derivatives, exhibits a completely different bioactivity profile.

  • Sigma-1 Receptor Affinity: Research indicates that tetrahydro-2-benzazepines with a 5-phenyl-5-ol substitution pattern act as potent Sigma-1 receptor antagonists [3].[3] The 5-OH group provides a hydrogen bond donor that anchors the molecule in the receptor pocket, a feature absent in the keto-dominated 1-benzazepine series.

  • Isomeric Paullones (CDK Inhibition): "Paullones" are classic 1-benzazepines fused to indoles (CDK inhibitors). However, shifting the nitrogen to the 2-position (forming indolo[3,2-d][2]benzazepines ) creates "Isomeric Paullones." These 2-benzazepine derivatives have demonstrated superior cytotoxicity in MDA-MB-231 breast cancer lines compared to their 1-benzazepine counterparts, likely due to altered solubility and metabolic stability [4].

  • Antimicrobial Activity: 2-benzazepines synthesized from lignin-derived precursors have shown significant activity against S. aureus, a property not typically associated with the 1-benzazepine class [5].

Comparative Data Summary
Feature1-Benzazepine Derivatives2-Benzazepin-5-ol / 2-Benzazepines
Primary Targets Dopamine D1, ACE, V2 ReceptorsSigma-1, NMDA, CDK (Isomeric)
Key Functionality Rigid scaffold for catechol/peptide mimicry5-OH group as chiral anchor / H-bond donor
Metabolic Stability Moderate (often requires prodrug form)High (2-position N is less prone to oxidation)
Clinical Examples Fenoldopam, Benazepril, IvabradineInvestigational (Sigma-1 ligands, Isomeric Paullones)
Synthesis Access Cyclization of amino acids / Friedel-CraftsIntramolecular Friedel-Crafts / Lignin upcycling

Experimental Protocols

Protocol A: Synthesis of 2-Benzazepin-5-ol Scaffold

Context: Accessing the 5-hydroxy core via Green Chemistry (Lignin-derived).

  • Starting Material: Use a phenylpropanoid derivative (e.g., from lignin depolymerization) or a substituted cinnamylamide.

  • Cyclization (Friedel-Crafts):

    • Reagent: Deep Eutectic Solvent (Choline chloride/Oxalic acid) or Polyphosphoric acid.

    • Condition: Heat at 70–80 °C for 20–48 h.

    • Mechanism:[4] Intramolecular hydroalkylation forms the 7-membered ring.

  • Reduction to 5-ol:

    • Dissolve the resulting 2-benzazepin-5-one in Methanol.

    • Add NaBH₄ (1.5 eq) at 0 °C. Stir for 2 hours.

    • Validation: Monitor disappearance of ketone C=O stretch (~1680 cm⁻¹) and appearance of broad OH stretch (~3400 cm⁻¹) via IR.

    • Note: This step creates a stereocenter at C5. Enantiomeric separation (Chiral HPLC) may be required for biological assays [5].

Protocol B: Comparative Cytotoxicity Assay (MTT)

Context: Evaluating anti-proliferative potency of 2-benzazepine vs 1-benzazepine derivatives.

  • Cell Line: MDA-MB-231 (Triple-negative breast cancer).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Group A: 1-Benzazepine derivative (e.g., Kenpaullone) at 0.1, 1, 10, 50 µM.

    • Group B: 2-Benzazepine derivative (Isomeric Paullone) at same concentrations.

    • Control: DMSO vehicle (<0.5%).

  • Incubation: 48 hours at 37 °C, 5% CO₂.

  • Readout: Add MTT reagent. Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression. Expectation: 2-benzazepines may show lower IC₅₀ due to enhanced lipophilicity and cellular uptake.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling pathways modulated by these two scaffolds.

Signaling_Pathways cluster_D1 1-Benzazepine Pathway (Fenoldopam) cluster_Sigma 2-Benzazepine Pathway (5-OH Derivatives) D1R D1 Receptor AC Adenylyl Cyclase D1R->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Vaso Vasodilation PKA->Vaso Sig1 Sigma-1 Receptor Ca Ca2+ Modulation Sig1->Ca ER ER Stress Response Sig1->ER Neuro Neuroprotection Ca->Neuro In Neurons Apopt Cancer Cell Apoptosis ER->Apopt In Cancer Cells

Figure 2: Divergent signaling cascades. 1-Benzazepines typically drive GPCR-mediated cAMP pathways, whereas 2-Benzazepines modulate Sigma-1/ER stress responses.

Expert Insight & Future Outlook

As a scientist evaluating these scaffolds, the 2-benzazepin-5-ol core offers a distinct advantage in fragment-based drug discovery (FBDD) . Unlike the 1-benzazepine, which is often "locked" into a specific GPCR-binding mode, the 2-benzazepine ring is more flexible and the 5-hydroxyl group allows for the attachment of diverse side chains to probe "orphan" pockets in kinases and ion channels.

Recommendation:

  • For Hypertension/Heart Failure : Stick to 1-benzazepines (proven efficacy, predictable SAR).

  • For Neurodegeneration (Alzheimer's) or Oncology : Pivot to 2-benzazepines . The Sigma-1 affinity of the 5-hydroxy-2-benzazepine core is a high-value target for neuroprotective therapies.

References
  • Review on 1-Phenylbenzazepines: Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works. Link

  • ACE Inhibition Profile: Angiotensin converting enzyme inhibitors: structure-activity profile of 1-benzazepin-2-one derivatives. J Med Chem. 1985.[5] Link

  • 2-Benzazepine & Sigma Receptors: Synthesis and pharmacological evaluation of like- and unlike-configured tetrahydro-2-benzazepines. Org. Biomol. Chem., 2014. Link

  • Isomeric Paullones (2-Benzazepine): Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands. Inorganic Chemistry, 2022. Link

  • Synthesis & Bioactivity of 2-Benzazepines: From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps. ACS Central Science, 2019. Link

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-Benzazepin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The 2-benzazepine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-benzazepin-5-ol, with a primary focus on the gold-standard method of X-ray crystallography. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

The Imperative of Unambiguous Structural Confirmation

The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Subtle changes in stereochemistry or conformation can lead to drastic differences in pharmacological profiles, efficacy, and safety. For a molecule like 2-benzazepin-5-ol, which contains a flexible seven-membered azepine ring and a stereocenter at the C5 position, a definitive structural confirmation is not just a matter of academic rigor but a critical step in any drug discovery and development pipeline. It is this foundational knowledge that enables rational drug design and a deeper understanding of structure-activity relationships (SAR).[3]

X-ray Crystallography: The Gold Standard for Atomic-Level Precision

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] It provides a high-resolution, three-dimensional map of electron density within the crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. This technique is unparalleled in its ability to unequivocally establish absolute stereochemistry and reveal the molecule's conformation in the solid state.[6]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for the success of the experiment.

1. Crystal Growth: The Art and Science of Nucleation

The primary prerequisite for a successful X-ray diffraction experiment is the availability of a high-quality single crystal. This is often the most challenging and empirical step in the entire process.

  • Purity is Paramount: The starting material, 2-benzazepin-5-ol, must be of the highest possible purity (>95%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: The choice of solvent is crucial. A suitable solvent system is one in which the compound has moderate solubility. A common strategy is to dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent (an anti-solvent) in which the compound is less soluble. For benzazepine derivatives, common solvents for crystallization include ethanol, methanol, ethyl acetate, and acetone, with hexane or heptane often used as anti-solvents.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to a gradual increase in concentration and, ideally, crystal formation.

    • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the protein-precipitant mixture is equilibrated against a larger reservoir of the precipitant solution. The gradual diffusion of vapor from the drop to the reservoir slowly increases the concentration of the protein and precipitant in the drop, leading to crystallization. This is more common for macromolecules but can be adapted for small molecules.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystallization.

2. Data Collection: Illuminating the Crystal

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • X-ray Source: Modern diffractometers use either a sealed-tube X-ray generator or a more brilliant microfocus source. For challenging or weakly diffracting crystals, a synchrotron source provides highly intense and collimated X-ray beams.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected at different crystal orientations. The intensities and positions of the diffraction spots are recorded.

3. Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved to generate an initial electron density map.

  • Structure Solution:

    • Direct Methods: For small molecules like 2-benzazepin-5-ol (with fewer than ~100 non-hydrogen atoms), direct methods are typically the method of choice.[4] These are statistical methods that use the measured intensities to directly determine the phases of the diffracted X-rays.

    • Patterson Methods: This method is useful if the molecule contains a heavy atom (e.g., a halogen or a metal), as the vectors between these heavy atoms can be determined from the diffraction data, providing a starting point for solving the structure.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of 2-Benzazepin-5-ol crystal Crystal Growth (e.g., Slow Evaporation) synthesis->crystal High Purity Sample mount Crystal Mounting crystal->mount diffract X-ray Diffraction (Data Collection) mount->diffract Mounted Crystal process Data Processing (Integration & Scaling) diffract->process solve Structure Solution (e.g., Direct Methods) process->solve Intensity Data refine Structure Refinement solve->refine Initial Model validate Validation & Deposition refine->validate Refined Structure

A Comparative Analysis with Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. Other techniques provide crucial information, particularly about the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution.[4] For 2-benzazepine derivatives, NMR is indispensable for confirming the molecular skeleton and determining the conformation of the flexible seven-membered ring in different solvent environments.[1][7]

Key NMR Experiments for 2-Benzazepin-5-ol:

  • ¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), allowing for the unambiguous assignment of all signals in the spectra.

  • NOESY: Detects through-space interactions between protons that are close to each other, providing crucial information about the relative stereochemistry and conformation of the molecule in solution.[7]

  • Variable-Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the conformational dynamics of the azepine ring, such as the energy barrier for ring inversion.[7][8]

Protocol for NMR Analysis of 2-Benzazepin-5-ol

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, coupling constants, and correlation peaks in the 2D spectra. Analyze NOESY data to deduce the solution-state conformation.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns.[9]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. This provides valuable information about the connectivity of atoms and the presence of specific functional groups.[9]

While MS is excellent for confirming identity and elemental composition, it does not provide information about the three-dimensional arrangement of atoms in space.

Computational Chemistry: An In Silico Complement

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data.[10][11]

  • Geometry Optimization: DFT calculations can predict the lowest energy conformation of a molecule in the gas phase, which can be compared with the experimentally determined solid-state (X-ray) and solution-state (NMR) structures.

  • Spectroscopic Prediction: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR, Raman), which can aid in the assignment of experimental spectra.[10]

  • Energetics: The relative energies of different conformers or isomers can be calculated, providing insight into their relative stabilities.[8]

Tech_Comparison center 2-Benzazepin-5-ol Structural Confirmation xray X-ray Crystallography center->xray Definitive 3D Structure (Solid State) nmr NMR Spectroscopy center->nmr 3D Structure & Dynamics (Solution) ms Mass Spectrometry center->ms Molecular Formula & Connectivity dft Computational (DFT) center->dft Theoretical Model & Energetics xray->nmr Complementary Conformational Info xray->dft Validation of Calculated Geometry nmr->dft Aid in Spectral Assignment

Data Summary: A Head-to-Head Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational (DFT)
Information Obtained Precise 3D structure, bond lengths/angles, absolute stereochemistry, packingConnectivity, solution conformation, dynamic processesMolecular weight, elemental formula, fragmentation patternsOptimized geometry, relative energies, predicted spectra
Sample Phase Solid (single crystal)SolutionGas/SolutionIn Silico
Sample Amount μg to mgmgng to μgN/A
Key Advantage Unambiguous 3D structureInformation on solution behavior and dynamicsHigh sensitivity and accuracy for molecular formulaPredictive power and mechanistic insight
Key Limitation Requires high-quality single crystals; solid-state conformation may differ from solutionCan be complex to interpret for flexible molecules; provides an averaged structureNo 3D structural informationRelies on approximations; requires experimental validation

Conclusion: An Integrated Approach to Structural Certainty

The structural confirmation of 2-benzazepin-5-ol, a molecule of significant pharmaceutical interest, necessitates a rigorous and multi-faceted analytical strategy. While techniques such as NMR, mass spectrometry, and computational modeling provide invaluable and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining its three-dimensional architecture with atomic-level precision. It is the only technique that can directly visualize the molecule, providing irrefutable evidence of its connectivity, stereochemistry, and conformation in the solid state.

For drug development professionals, relying on an integrated approach, with X-ray crystallography as the cornerstone, is not just best practice—it is a scientific imperative. This ensures a solid foundation for understanding structure-activity relationships, guiding lead optimization, and ultimately, developing safer and more effective medicines.

References

  • Gorelik, T. E., Lukat, P., Kleeberg, C., Blankenfeldt, W., & Mueller, R. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 515–527. [Link]

  • Charris, J., et al. (2005). Efficient Synthesis and Spectroscopic Analysis of 8-Nitro Spiro C-3-Annulated 2-Benzazepines and their N-Oxides. Letters in Organic Chemistry, 2(1), 68-73. [Link]

  • Service, R. F. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017–4028. [Link]

  • Khan, M. A., et al. (2025). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. ResearchGate. [Link]

  • Fischer, J., et al. (2015). Crystal structure of (1S,2R)-7-benzyloxy-2-methyl-3-tosyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol: elucidation of the relative configuration of potent allosteric GluN2B selective NMDA receptor antagonists. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1083–1086. [Link]

  • Geetha, S., et al. (2021). Computational investigation, comparative approaches, molecular structural, vibrational spectral, non-covalent interaction (NCI), and electron excitations analysis of benzodiazepine derivatives. Journal of Molecular Modeling, 27(9), 273. [Link]

  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3,4-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin. Magnetic Resonance in Chemistry, 43(12), 1057–1062. [Link]

  • Reddy, G. S., et al. (2018). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ACS Catalysis, 8(1), 742–746. [Link]

  • Shimada, I., et al. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry, 16(6), 3309–3320. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Unspecified Author. (2024). Experimental and Theoretical Investigation of a Benzazole-2-carboxamide Derivative. SSRN. [Link]

  • Università di Genova. (2024). CSD The Cambridge Structural Database. [Link]

  • ResearchGate. (n.d.). Scheme of synthesis and structures of the examined 2-benzazepine nitrones. [Link]

  • Universitat Autònoma de Barcelona Research Portal. (2016). CCDC 1479355: Experimental Crystal Structure Determination. [Link]

  • Global Substance Registration System. (n.d.). 7-CHLORO-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-5-OL. [Link]

  • Aalto Research Portal. (2017). CCDC 1449805: Experimental Crystal Structure Determination. [Link]

  • NIST. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. NIST WebBook. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. [Link]

  • ResearchGate. (2025). Synthesis of new benzotriazepin-5(2H)-one derivatives of expected antipsychotic activity. [Link]

  • ChemRxiv. (2024). Spectroscopic Characterization of the Complexes of 2-(2′-Pyridyl)-Benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)1,2 Isolate. [Link]

  • Beilstein Journals. (2022). Ready access to 7,8-dihydroindolo[2,3-d][12]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Perkin Transactions 2, (12), 2099-2106. [Link]

  • MDPI. (2023). Serial X-ray Crystallography II. [Link]

  • Unspecified Source. (n.d.). Protein XRD Protocols - Crystallization of Proteins. [Link]

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3763. [Link]

  • Buchanan, S. (n.d.). Crystallization of integral membrane proteins. Center for Cancer Research. [Link]

  • Gzella, A., et al. (1995). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][12][13]benzodiazepin-1(2H)-ones. Journal of Mass Spectrometry, 30(6), 850-856. [Link]

  • Kumar, P., et al. (2025). Sample delivery methods for protein X-ray crystallography with a special focus on sample consumption. RSC Advances, 15(46), 33177-33190. [Link]

  • Kim, H. L., et al. (2020). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. Molecules, 25(23), 5649. [Link]

  • Pharmaffiliates. (n.d.). 1,2,3,4-Tetrahydro-1-(4-Amino-2-methylbenzoyl)-7-chloro-5H-1-benzazepin-5-one. [Link]

  • Hunte, C., & Michel, H. (2002). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 1(1), 1-10. [Link]

  • KAUST Repository. (n.d.). CCDC 2264898: Experimental Crystal Structure Determination : benzyl (5-oxo-4-phenyl-1,5-dihydro-2H-1-benzazepin-2-ylidene)acetate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is a hallmark of innovative research. For scientists and drug development professionals, ensuring personal and environmental safety during the handling of compounds like 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is not merely a procedural formality but a cornerstone of scientific rigor. This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this benzazepine derivative. The protocols outlined herein are designed to be a self-validating system, grounding every recommendation in the principles of chemical safety and risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining its chemical structure and data from analogous compounds. As a benzazepine derivative, it is prudent to handle it with the care required for a physiologically active substance. Structurally related compounds have been identified as potentially harmful if swallowed, and may cause skin and eye irritation.[1] Therefore, a cautious approach is warranted, treating the compound as hazardous until more comprehensive data becomes available.[2]

Table 1: Potential Hazard Profile of this compound (Inferred from Analogous Compounds)

Hazard ClassPotential Effects & GHS Classification (Inferred)Source/Analogy
Acute Oral Toxicity Harmful if swallowed (Warning, H302)[1]
Skin Corrosion/Irritation Causes skin irritation (Warning, H315)[1]
Serious Eye Damage/Irritation Causes serious eye irritation (Warning, H319)[1]
Acute Inhalation Toxicity Harmful if inhaled (Warning, H332)[1]
Specific Target Organ Toxicity May cause respiratory irritation (Warning, H335)
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Warning, H361)[3]

The following workflow illustrates the essential steps in conducting a risk assessment before handling any new chemical compound.

RiskAssessment cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_control Control Phase A Identify Chemical: This compound B Gather Safety Information (SDS, PubChem, Analog Data) A->B Locate Data C Assess Hazards (Toxicity, Irritation, etc.) B->C Analyze Data D Evaluate Exposure Potential (Quantity, Duration, Task) C->D Contextualize Risk E Implement Engineering Controls (Fume Hood) D->E First Line of Defense F Select Appropriate PPE (Gloves, Goggles, Lab Coat) E->F Personal Protection G Establish Safe Work Procedures & Emergency Plan F->G Procedural Safety H Proceed with Experiment G->H Work Safely PPESelection A Start: Handling This compound B Is the compound in solid/powder form? A->B C Is there a risk of splash or aerosol generation? B->C No (Solution) F Maximum Precaution PPE: - Work in Fume Hood - Chemical Splash Goggles - Double Nitrile Gloves B->F Yes D Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves C->D No E Enhanced PPE: - Add Chemical Splash Goggles - Consider Double Gloving C->E Yes

Caption: Decision tree for selecting appropriate PPE.

Operational and Disposal Plans: From Benchtop to Waste Stream

A comprehensive safety plan extends beyond personal protection to include detailed operational procedures and a compliant waste disposal strategy.

Step-by-Step Handling Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE as outlined in Table 2. Ensure a chemical fume hood is operational and the work area is clean.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Carefully transfer the solid this compound from its storage container to the weigh boat. Avoid creating dust. Close the primary container immediately.

  • Transfer: Use a spatula to transfer the weighed solid into a suitable vessel for dissolution.

  • Dissolution: Slowly add the desired solvent to the vessel, ensuring the process is controlled to prevent splashing.

  • Cleanup: Dispose of the weigh boat and any contaminated items (e.g., pipette tips, wipes) into a designated hazardous waste container.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4]Seek medical attention.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [4]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. [4]If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [5]* Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. [5]For larger spills, evacuate the area and contact your institution's environmental health and safety department. [6]

Decontamination and Waste Disposal

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. [2]

  • PPE Disposal: Contaminated gloves, disposable lab coats, and other disposable items should be placed in a clearly labeled hazardous waste container. [6]2. Chemical Waste: All solutions and unused solid this compound must be disposed of as hazardous chemical waste. * Collect waste in a designated, sealed, and properly labeled container. The label should include the chemical name and approximate concentration.

    • Never dispose of this compound down the drain or in regular trash. [3]3. Container Management: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring the integrity of their work and the safety of themselves and their colleagues.

References

  • Safety Data Sheet . Chem-Impex International, Inc. [Link]

  • Personal Protective Equipment . The University of British Columbia. [Link]

  • Sustainable Personal Protective Clothing for Healthcare Applications: A Review . ACS Nano. [Link]

  • 2,3,4,5-tetrahydro-1H-2-benzazepine . PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline . PharmaState Academy. [Link]

  • 2,3,4,5-Tetrahydro-1H-benzo(d)azepine . PubChem, National Center for Biotechnology Information. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]

  • 2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol . PubChemLite. [Link]

  • 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one . PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

  • Safe Handling of Hazardous Drugs . Duke University, Occupational & Environmental Safety Office. [Link]

  • Waste Management of Hazardous Drugs . Defense Centers for Public Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
Reactant of Route 2
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.